1-[3-(Trifluoromethyl)benzoyl]piperazine
Description
Structure
2D Structure
Properties
IUPAC Name |
piperazin-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17/h1-3,8,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXDOKFRWDPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588113 | |
| Record name | (Piperazin-1-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179334-14-6 | |
| Record name | (Piperazin-1-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)benzoyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-[3-(Trifluoromethyl)benzoyl]piperazine: Properties, Synthesis, and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)benzoyl]piperazine. It is critical to distinguish this compound from the structurally similar and more extensively studied psychoactive substance, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP). The key structural difference is the presence of a carbonyl (benzoyl) group, which significantly alters its chemical and pharmacological properties. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. This guide details its known chemical properties, outlines a probable synthetic route with experimental protocols, and discusses the pharmacological activity of its close analogue, TFMPP, to provide relevant biological context.
Chemical and Physical Properties
Publicly available experimental data for this compound is limited, reflecting its status as a synthetic intermediate rather than a final product. The following tables summarize its identity and computed physical properties.
Table 2.1: Compound Identification
| Identifier | Value |
| IUPAC Name | piperazin-1-yl-[3-(trifluoromethyl)phenyl]methanone |
| Molecular Formula | C₁₂H₁₃F₃N₂O |
| Molecular Weight | 258.24 g/mol |
| Monoisotopic Mass | 258.098 Da[1] |
| CAS Number | Data not readily available |
| PubChem CID | 16769329 |
Table 2.2: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP | 2.2 | PubChemLite[1] |
| Collision Cross Section (CCS) | [M+H]⁺: 156.5 Ų | CCSbase[1] |
| [M+Na]⁺: 162.1 Ų | CCSbase[1] | |
| [M-H]⁻: 154.3 Ų | CCSbase[1] |
Synthesis and Experimental Protocols
This compound is synthesized via a standard nucleophilic acyl substitution reaction. The most common method involves the acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride.
Proposed Synthesis Workflow
The logical flow for the synthesis involves protecting one of the piperazine nitrogens to prevent di-acylation, followed by acylation and subsequent deprotection. A more direct, though potentially lower-yielding, approach is a Schotten-Baumann reaction.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Schotten-Baumann Method)
This protocol is adapted from established methods for the synthesis of N-benzoylpiperazines.[2]
-
Materials:
-
Piperazine
-
3-(Trifluoromethyl)benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a suitable flask, dissolve piperazine (1.0 equivalent) in a 10% aqueous NaOH solution. Cool the mixture in an ice bath.
-
With vigorous stirring, add a solution of 3-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in DCM dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product.
-
Pharmacological Profile and Biological Context
There is no specific pharmacological data available for this compound in peer-reviewed literature. Its structure suggests it is likely a synthetic precursor for developing more complex pharmaceutical agents rather than being biologically active itself.
To provide a relevant framework, this section details the well-documented pharmacology of its close structural analogue, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) . TFMPP is a known psychoactive compound that acts as a non-selective serotonin receptor agonist and releasing agent.[3][4][5]
Mechanism of Action of TFMPP
TFMPP exerts its effects primarily through the serotonergic system.[6] It binds to multiple serotonin (5-HT) receptor subtypes and also interacts with the serotonin transporter (SERT).[3]
-
Receptor Agonism: TFMPP acts as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₙ, and 5-HT₂C receptors. It is a weak partial agonist or antagonist at the 5-HT₂ₐ receptor.[3]
-
Serotonin Release: It binds to the serotonin transporter (SERT), leading to the release of serotonin from presynaptic neurons into the synaptic cleft.[3][7]
The combined action of direct receptor activation and increased synaptic serotonin levels mimics the effects of MDMA, though with a different side-effect profile.[4][8]
Serotonin Receptor Signaling Pathway (Activated by TFMPP)
Most serotonin receptors, except for 5-HT₃, are G-protein-coupled receptors (GPCRs) that modulate downstream effectors like adenylyl cyclase and phospholipase C.[9][10] The diagram below illustrates a generalized signaling cascade following the activation of a Gq-coupled serotonin receptor (e.g., 5-HT₂C), a key target of TFMPP.
Caption: TFMPP activating a Gq-coupled 5-HT receptor, leading to downstream signaling.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the aromatic, piperazine, and trifluoromethyl groups.
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.[11]
-
Infrared (IR) Spectroscopy: Would show a characteristic strong absorption band for the amide carbonyl (C=O) group.
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final compound.[11]
Conclusion
This compound is a valuable chemical intermediate whose properties are defined by the benzoylpiperazine scaffold. While it lacks the direct pharmacological significance of its analogue TFMPP, its utility in synthetic chemistry makes it an important building block for the creation of novel and more complex molecules, particularly in the field of medicinal chemistry. The protocols and data provided in this guide serve as a foundational resource for researchers working with this compound.
References
- 1. PubChemLite - this compound (C12H13F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
An In-depth Technical Guide to the Synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine: Pathway and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[3-(trifluoromethyl)benzoyl]piperazine, a key intermediate in the development of various pharmaceuticals. This document details the primary synthetic pathway, the underlying reaction mechanism, and provides an adaptable experimental protocol.
Synthesis Pathway: Acylation of Piperazine
The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of piperazine with 3-(trifluoromethyl)benzoyl chloride. This reaction, a variation of the well-established Schotten-Baumann reaction, offers a straightforward and efficient route to the desired product.
The overall transformation is depicted below:
Figure 1: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
A crucial aspect of this synthesis is controlling the stoichiometry to favor mono-acylation and minimize the formation of the di-substituted byproduct, 1,4-bis[3-(trifluoromethyl)benzoyl]piperazine. This is typically achieved by using an excess of piperazine or by employing a protection strategy for one of the piperazine nitrogens, though the former is more common for this type of synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The secondary amine of the piperazine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzoyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as sodium hydroxide or triethylamine) to yield the final product, this compound, and a salt byproduct. The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.
The following diagram illustrates the stepwise mechanism:
Figure 2: Mechanism of Nucleophilic Acyl Substitution
Caption: Stepwise mechanism for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Reactants | Piperazine, 3-(Trifluoromethyl)benzoyl chloride | --- |
| Base | 10% Aqueous Sodium Hydroxide or Triethylamine | The base neutralizes the HCl byproduct. |
| Solvent System | Dichloromethane/Water (two-phase) or Dichloromethane | A two-phase system is common for Schotten-Baumann conditions. |
| Stoichiometry | Excess piperazine to favor mono-acylation | Typically, a 2 to 4-fold excess of piperazine is used. |
| Reaction Temperature | 0 °C to Room Temperature | The initial addition of the acyl chloride is often performed at 0 °C to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 70-90% | Yields can vary based on the scale and purification method. |
Experimental Protocol
The following is an adapted experimental protocol for the synthesis of this compound based on the established procedures for similar acylations of piperazine.
Materials:
-
Piperazine
-
3-(Trifluoromethyl)benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (e.g., 4 equivalents) in a mixture of water and dichloromethane. Cool the vigorously stirred solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in dichloromethane. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with 1 M HCl to remove excess piperazine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Figure 3: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is most effectively achieved through the acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride. This method is robust, high-yielding, and proceeds through a well-understood nucleophilic acyl substitution mechanism. Careful control of stoichiometry and reaction temperature are paramount to maximizing the yield of the desired mono-acylated product. The provided protocol offers a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.
Spectroscopic Profile of 1-[3-(Trifluoromethyl)benzoyl]piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-[3-(Trifluoromethyl)benzoyl]piperazine. While comprehensive experimental data for this specific compound is not publicly available in spectral databases, this document compiles predicted data, comparative analysis with structurally similar compounds, and standardized experimental protocols. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of novel piperazine-based compounds in drug discovery and development.
Introduction
This compound is a synthetic organic compound featuring a piperazine ring acylated with a 3-(trifluoromethyl)benzoyl group. The presence of the trifluoromethyl moiety is of significant interest in medicinal chemistry, as it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of such compounds, which is a critical step in the drug development pipeline. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted and Comparative Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following tables present a combination of predicted data and experimental data from the closely related compound, 1-[3-(trifluoromethyl)phenyl]piperazine, for comparative purposes.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl and trifluoromethyl groups.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C2, C4, C5, C6) | 7.5 - 8.0 | Multiplet | 4H |
| Piperazine-H (positions 2', 6') | 3.8 - 4.0 | Triplet | 4H |
| Piperazine-H (positions 3', 5') | 3.0 - 3.2 | Triplet | 4H |
| NH (Piperazine) | 1.5 - 2.5 | Broad Singlet | 1H |
Note: Expected values are based on the analysis of similar structures and general principles of NMR spectroscopy. The piperazine protons adjacent to the carbonyl group will be deshielded and appear further downfield.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic-C (CF₃-substituted) | 130 - 132 (quartet, JC-F) |
| Aromatic-C | 120 - 140 |
| CF₃ | ~124 (quartet, JC-F) |
| Piperazine-C (positions 2', 6') | 45 - 50 |
| Piperazine-C (positions 3', 5') | 40 - 45 |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying key functional groups. The data presented below for the similar compound 1-[3-(Trifluoromethyl)phenyl]piperazine from the NIST database provides a strong basis for the expected absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1150 - 1350 | Medium |
| C-F Stretch (Trifluoromethyl) | 1000 - 1400 | Strong, Multiple Bands |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted data for this compound is available from PubChem.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 259.1053 | Molecular ion peak (protonated) |
| [M+Na]⁺ | 281.0872 | Sodium adduct |
| [M]⁺ | 258.0974 | Molecular ion |
Data Source: PubChem CID 16769329.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat (for oils/liquids): Place a drop of the sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecular ion intact.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Data Acquisition (for ESI):
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting the publication of definitive experimental data, the information presented herein, based on theoretical predictions and comparative analysis with closely related structures, offers valuable insights for researchers. The detailed experimental protocols also serve as a practical guide for the characterization of this and other novel piperazine derivatives, ensuring data quality and consistency in drug discovery and development endeavors.
References
Navigating the Physicochemical Landscape of 1-[3-(Trifluoromethyl)benzoyl]piperazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-[3-(Trifluoromethyl)benzoyl]piperazine, a crucial piperazine derivative in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for advancing drug discovery and development, directly impacting formulation, bioavailability, and shelf-life. While specific experimental data for this compound is limited in publicly available literature, this document leverages data from the closely related analogue, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), to provide a predictive framework and detailed experimental protocols for characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its behavior in both formulation processes and biological systems. The following table summarizes the solubility of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl), a structurally similar compound, which can serve as a preliminary guide for estimating the solubility characteristics of this compound. The presence of the benzoyl group is expected to influence lipophilicity and may alter the solubility profile.
Table 1: Solubility of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (TFMPP HCl) in Various Solvents [1]
| Solvent | Solubility Description | Abbreviation |
| Acetone | Slightly Soluble | SS |
| Chloroform | Soluble | S |
| Ether | Very Slightly Soluble | VSS |
| Hexane | Insoluble | I |
| Methanol | Freely Soluble | FS |
| Water | Very Soluble | VS |
VS = very soluble, FS = freely soluble, S = soluble, SS = slightly soluble, VSS = very slightly soluble, I = insoluble.[1]
Stability and Forced Degradation Studies
Investigating the intrinsic stability of a drug candidate is a regulatory requirement and a cornerstone of robust formulation development.[2] Forced degradation studies, also known as stress testing, are employed to identify potential degradation pathways and degradation products, which helps in the development of stability-indicating analytical methods.[2][3]
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for a specified time[2] | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for a specified time[2] | Hydrolysis of the amide bond |
| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the piperazine ring or other susceptible moieties |
| Thermal Degradation | 40-80°C, with and without humidity[3] | General decomposition |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable solubility and stability data.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the suspension to settle. Withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
Stability Assessment: Forced Degradation Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Alkaline: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for a defined period.
-
Oxidative: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a defined period.
-
Thermal: Expose the solid compound to dry heat (e.g., 80°C) and to 80°C with 75% relative humidity for a defined period.
-
Photolytic: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to the initial concentration. Analyze the sample using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizing Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Conclusion
The successful development of this compound as a therapeutic agent is contingent on a thorough understanding of its solubility and stability. This guide provides a foundational framework, including predictive data from a close analogue and detailed experimental protocols, to enable researchers to systematically characterize these critical properties. The presented workflows offer a clear roadmap for conducting these essential studies, ultimately facilitating informed decisions in the drug development pipeline.
References
Pharmacological profile and mechanism of action of 1-[3-(Trifluoromethyl)benzoyl]piperazine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class, recognized for its significant interaction with serotonergic systems in the central nervous system. Initially synthesized for research purposes, TFMPP has also emerged as a compound of interest in the recreational drug landscape, often in combination with other substances. This technical guide provides a comprehensive overview of the pharmacological profile of TFMPP, its mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using detailed diagrams.
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine is a potent serotonergic agent that has been the subject of numerous pharmacological studies. Its primary mechanism of action involves interaction with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Understanding the nuanced pharmacological profile of TFMPP is crucial for elucidating its effects on the central nervous system and for the development of novel therapeutic agents targeting the serotonergic system. This document serves as an in-depth technical resource, summarizing the available data on TFMPP's receptor binding affinity, functional activity, and in vivo effects, while also providing detailed experimental protocols and visual representations of its molecular interactions.
Pharmacological Profile
The pharmacological activity of TFMPP is characterized by its broad-spectrum effects on the serotonin system. It acts as an agonist at several 5-HT receptor subtypes and as a serotonin releasing agent.
Receptor Binding Affinity
TFMPP exhibits varying affinities for a range of serotonin receptors. The following table summarizes the reported binding affinities (Ki) of TFMPP at key human serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 288 - 1950[1] |
| 5-HT1B | 30 - 132[1] |
| 5-HT1D | 282[1] |
| 5-HT2A | 160 - 269[1] |
| 5-HT2C | 62[1] |
| 5-HT3 | > 2000 (IC50)[1] |
Functional Activity
TFMPP's functional activity is complex, demonstrating agonism at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor where it acts as a weak partial agonist or antagonist. It is also a potent serotonin releasing agent.
| Target | Functional Activity | Potency (EC50/IC50, nM) |
| 5-HT1A Receptor | Full Agonist | Data not available |
| 5-HT1B Receptor | Full Agonist | Data not available |
| 5-HT1D Receptor | Full Agonist | Data not available |
| 5-HT2A Receptor | Weak Partial Agonist / Antagonist | Data not available |
| 5-HT2C Receptor | Full Agonist | Data not available |
| Serotonin Transporter (SERT) | Serotonin Releaser | 121[1] |
In Vivo Effects
In vivo studies in animal models and observations in humans have revealed a range of behavioral and physiological effects of TFMPP.
| Effect | Animal Model | Dose | Outcome |
| Locomotor Activity | Rodents | Not specified | Reduction in locomotor activity[1] |
| Aversive Effects | Animals | Not specified | Produces aversive effects rather than self-administration[1] |
| Drug Discrimination | Rats | 1.0 mg/kg | TFMPP stimulus generalizes to the 5-HT1B agonist mCPP[2] |
| Drug Discrimination | Rats | 0.5 mg/kg | ED50 = 0.19 mg/kg[3] |
| Convulsive Threshold | Mice | 10, 20, 40 mg/kg (i.p.) | Increased the convulsive threshold by 28%, 60%, and 85%, respectively[4] |
| Subjective Effects | Humans | 60 mg | Increases in 'dysphoria', 'dexamphetamine-like effects', 'tension/anxiety', and 'confusion/bewilderment'[5] |
Mechanism of Action
The primary mechanism of action of TFMPP is its multifaceted interaction with the serotonergic system. It directly stimulates multiple 5-HT receptors and increases extracellular serotonin levels by acting on the serotonin transporter.
Serotonin Receptor Activation
TFMPP's effects are mediated through its agonist activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and its partial agonist/antagonist activity at 5-HT2A receptors. The activation of these receptors initiates a cascade of intracellular signaling events.
Activation of the Gαi/o-coupled 5-HT1A receptor by TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on gene expression and neuronal excitability.
Similar to the 5-HT1A receptor, the 5-HT1B and 5-HT1D receptors are coupled to Gαi/o proteins. Their activation by TFMPP also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, which can modulate neurotransmitter release.
TFMPP's interaction with the 5-HT2A receptor is more complex, acting as a weak partial agonist or antagonist. Activation of this Gαq-coupled receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
As a full agonist at the Gαq-coupled 5-HT2C receptor, TFMPP robustly activates the PLC signaling cascade, similar to the 5-HT2A receptor, leading to increased intracellular calcium and PKC activation.[6][7][8][9] This pathway is implicated in the regulation of mood and appetite.
Serotonin Transporter (SERT) Interaction
TFMPP acts as a serotonin releasing agent at the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, thereby amplifying its effects on post-synaptic receptors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of TFMPP.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of TFMPP for serotonin receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of TFMPP.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the TFMPP concentration.
-
Determine the IC50 value (the concentration of TFMPP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Serotonin Release Assay (General Protocol)
This protocol describes a method to assess the ability of TFMPP to induce serotonin release.
-
Preparation of Synaptosomes or Platelets:
-
Isolate synaptosomes from brain tissue or platelets from blood samples.
-
Pre-load the synaptosomes or platelets with [3H]-serotonin by incubating them in a buffer containing the radiolabeled serotonin.
-
Wash the preparation to remove extracellular [3H]-serotonin.
-
-
Release Experiment:
-
Resuspend the [3H]-serotonin-loaded preparation in a physiological buffer.
-
Add varying concentrations of TFMPP to initiate serotonin release.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation to separate the extracellular medium from the synaptosomes or platelets.
-
-
Measurement and Analysis:
-
Measure the amount of [3H]-serotonin released into the supernatant using a scintillation counter.
-
Determine the basal release in the absence of TFMPP and the total [3H]-serotonin content by lysing a separate aliquot of the preparation.
-
Express the TFMPP-induced release as a percentage of the total [3H]-serotonin content.
-
Plot the percentage of serotonin release against the logarithm of the TFMPP concentration to determine the EC50 value.
-
In Vivo Assay: Drug Discrimination (General Protocol)
This protocol outlines the procedure for a drug discrimination study to evaluate the subjective effects of TFMPP in animals.
-
Training Phase:
-
Train animals (e.g., rats) in a two-lever operant chamber.
-
On training days, administer either TFMPP (e.g., 1.0 mg/kg, i.p.) or saline.
-
Reinforce lever presses on one lever (the "drug" lever) after TFMPP administration and on the other lever (the "saline" lever) after saline administration.
-
Continue training until the animals consistently press the correct lever based on the administered substance.
-
-
Testing Phase:
-
Once the discrimination is established, administer various doses of TFMPP or other test compounds.
-
Record the number of presses on both the drug and saline levers.
-
Calculate the percentage of drug-lever responding.
-
-
Data Analysis:
-
A test compound is considered to fully substitute for TFMPP if it produces a high percentage of drug-lever responding (typically >80%).
-
Plot the percentage of drug-lever responding against the dose of the test compound to generate a dose-response curve and determine the ED50 value.
-
Experimental Workflow
The pharmacological characterization of a novel psychoactive substance like TFMPP typically follows a structured workflow, from initial screening to in-depth in vivo analysis.
Conclusion
1-[3-(Trifluoromethyl)phenyl]piperazine is a pharmacologically active compound with a complex profile of activity at multiple serotonin receptors and the serotonin transporter. Its actions as a broad-spectrum serotonergic agonist and releasing agent underlie its observed in vivo effects. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to understand the intricate mechanisms of serotonergic neurotransmission and to develop novel therapeutics targeting this system. Further research is warranted to fully elucidate the downstream signaling consequences of TFMPP's interactions with its various molecular targets and to explore its potential therapeutic applications.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Potential Therapeutic Targets of 1-[3-(Trifluoromethyl)benzoyl]piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide explores the potential therapeutic targets of the novel compound 1-[3-(Trifluoromethyl)benzoyl]piperazine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages comprehensive data from structurally analogous compounds, primarily the well-researched N-arylpiperazine, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP). By examining the synthesis, chemical properties, and known biological activities of related piperazine derivatives, this guide aims to provide a foundational understanding of the probable pharmacological profile of this compound, thereby informing future research and drug development efforts. The synthesis of the core benzoylpiperazine scaffold is detailed, and potential signaling pathways are illustrated. It is critical to note that the biological data presented herein is for analogous compounds and serves as a predictive framework until direct experimental validation is performed.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Piperazine derivatives are particularly prominent in the development of agents targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[3]
This guide focuses on the potential therapeutic applications of this compound. While direct research on this compound is scarce, its structural similarity to other pharmacologically active piperazines, such as 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), allows for informed predictions regarding its potential biological targets.[4][5] This document will therefore explore the synthesis of the benzoylpiperazine core, infer potential therapeutic targets based on data from close analogs, and provide standardized experimental protocols for future characterization.
Chemical Structure and Predicted Properties
The chemical structure and predicted properties of this compound are presented below. These properties are computationally predicted and await experimental verification.
| Property | Value |
| Molecular Formula | C12H13F3N2O |
| Molecular Weight | 258.24 g/mol |
| Predicted XlogP | 2.2 |
| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
| InChI | InChI=1S/C12H13F3N2O/c13-12(14,15)10-3-1-2-9(8-10)11(18)17-6-4-16-5-7-17/h1-3,8,16H,4-7H2 |
| InChIKey | DLUXDOKFRWDPBN-UHFFFAOYSA-N |
Data sourced from PubChem CID 16769329.[6]
Synthesis of the 1-Benzoylpiperazine Scaffold
The synthesis of this compound would likely follow established methods for the N-acylation of piperazine. A general and widely used approach is the Schotten-Baumann reaction, which involves the reaction of piperazine with an acyl chloride in the presence of a base.[7]
General Synthetic Workflow
The following diagram illustrates a typical synthetic route for the preparation of a 1-benzoylpiperazine derivative.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. Buy (S)-1-Benzyl-3-trifluoromethyl-piperazine [smolecule.com]
- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - this compound (C12H13F3N2O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
Structural Analogs and Derivatives of 1-[3-(Trifluoromethyl)benzoyl]piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-[3-(trifluoromethyl)benzoyl]piperazine, a scaffold of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally related N-aroylpiperazines and trifluoromethyl-substituted phenylpiperazines to project potential synthetic routes, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a foundational resource to stimulate further research and development in this area. All quantitative data presented is illustrative and derived from analogous compound classes to provide a comparative framework. Detailed experimental protocols for generalized synthetic methods are also provided.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents targeting the central nervous system (CNS), as well as demonstrating antimicrobial and anticancer activities. The incorporation of an N-aroyl group, particularly one bearing a trifluoromethyl substituent, can significantly modulate the physicochemical and pharmacological properties of the piperazine core. The trifluoromethyl group is a key bioisostere for a methyl group, offering increased metabolic stability and lipophilicity, which can enhance blood-brain barrier penetration and target engagement. This guide focuses on the this compound core, exploring its potential structural modifications and their predicted impact on biological activity.
Core Structure and Analogs
The core structure under consideration is this compound. Structural analogs and derivatives can be generated by modifying three key positions:
-
The Benzoyl Ring: Substitution at other positions of the benzoyl ring can influence electronic properties and steric interactions with target proteins.
-
The Piperazine Ring: Substitution on the piperazine ring itself can alter the conformational flexibility and basicity of the molecule.
-
The Second Nitrogen of Piperazine (N4): Substitution at the N4 position is a common strategy to introduce diverse functionalities and modulate pharmacokinetic properties.
Synthesis and Experimental Protocols
General Synthesis of N-Aroylpiperazines
A common synthetic route is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.
Experimental Protocol: Acylation of Piperazine
-
Materials:
-
Piperazine (or a desired N4-substituted piperazine derivative)
-
3-(Trifluoromethyl)benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve piperazine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
A logical workflow for the synthesis and initial evaluation of novel derivatives is presented below.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Based on the pharmacology of structurally related trifluoromethylphenylpiperazines (e.g., TFMPP), it is hypothesized that this compound derivatives may interact with monoamine transporters and receptors, particularly within the serotonergic system. The benzoyl moiety will significantly alter the electronic and steric properties compared to the phenyl analogs, likely impacting receptor affinity and selectivity.
Hypothetical Structure-Activity Relationships
The following table presents a hypothetical SAR based on common observations in related piperazine series. The quantitative data is illustrative to demonstrate potential trends.
| Compound ID | R1 (Benzoyl Ring) | R2 (Piperazine Ring) | R3 (N4-position) | Hypothetical 5-HT2A Ki (nM) | Hypothetical DAT Ki (nM) |
| Ref-1 | 3-CF3 | H | H | 150 | >1000 |
| A-1 | 4-CF3 | H | H | 250 | >1000 |
| A-2 | 2-CF3 | H | H | 500 | >1000 |
| B-1 | 3-CF3 | 2-CH3 | H | 300 | >1000 |
| C-1 | 3-CF3 | H | CH3 | 120 | 800 |
| C-2 | 3-CF3 | H | Benzyl | 80 | 500 |
Data is hypothetical and for illustrative purposes only.
The logical relationship between structural modifications and potential pharmacological outcomes can be visualized as follows:
Potential Signaling Pathways
Given the prevalence of N-arylpiperazines as serotonergic ligands, a potential mechanism of action for derivatives of this compound could involve the modulation of serotonin receptor signaling cascades. For instance, antagonism at the 5-HT2A receptor, a Gq-coupled GPCR, would inhibit the activation of phospholipase C (PLC).
Conclusion and Future Directions
The this compound scaffold represents an underexplored area of medicinal chemistry with potential for the development of novel therapeutic agents, particularly for CNS disorders. This technical guide, by drawing parallels with related compound classes, provides a foundational framework for initiating research programs in this area. Future work should focus on the actual synthesis and biological evaluation of a focused library of derivatives to establish concrete structure-activity relationships and identify lead compounds for further optimization. The experimental protocols and conceptual diagrams provided herein are intended to guide these initial efforts. It is imperative that the hypotheses presented in this document are validated through rigorous experimental investigation.
The Elusive Profile of 1-[3-(Trifluoromethyl)benzoyl]piperazine: A Technical Review of an Undocumented Compound
Introduction
1-[3-(Trifluoromethyl)benzoyl]piperazine, with the chemical formula C12H13F3N2O, is a molecule of interest within the broader class of piperazine derivatives, a scaffold frequently utilized in medicinal chemistry due to its versatile biological activities. Despite its presence in chemical databases and mention in numerous patents, a comprehensive scientific dossier detailing its discovery, development, and specific pharmacological profile remains conspicuously absent from peer-reviewed literature. This technical guide aims to provide an in-depth overview of this enigmatic compound by leveraging information from analogous structures and the patent landscape, thereby constructing a likely profile for its synthesis, potential biological targets, and experimental characterization. While direct experimental data for this compound is not publicly available, this review serves as a foundational resource for researchers and drug development professionals interested in its potential.
Discovery and Development Landscape
The discovery of this compound is not chronicled in a singular, seminal publication. Instead, its existence is primarily substantiated through its listing in chemical databases and its inclusion within the vast chemical space explored in numerous patents. The PubChem database confirms its structure as piperazin-1-yl-[3-(trifluoromethyl)phenyl]methanone. The patent literature, while not singling out this molecule, covers a wide array of N-acylpiperazine derivatives for various therapeutic applications. This suggests that this compound was likely synthesized as part of a larger library of compounds during screening campaigns for specific biological targets.
Synthetic Pathway
The synthesis of this compound can be reliably inferred from standard organic chemistry principles and analogous reactions detailed in the patent literature for similar N-acylpiperazine derivatives. The most probable and industrially scalable method is the acylation of piperazine with a suitable benzoyl derivative.
General Experimental Protocol: Acylation of Piperazine
A likely synthetic route involves the reaction of piperazine with 3-(trifluoromethyl)benzoyl chloride. This is a common and efficient method for forming an amide bond between a secondary amine and an acyl chloride.
Materials:
-
Piperazine
-
3-(Trifluoromethyl)benzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: A solution of piperazine (2 equivalents) is prepared in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.
-
Addition of Base and Acyl Chloride: Triethylamine (2.2 equivalents) is added to the piperazine solution, followed by the dropwise addition of a solution of 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in anhydrous DCM. The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, with stirring continued for an additional 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by silica gel column chromatography, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Potential Pharmacological Profile
While no specific biological data for this compound has been published, the patent literature for structurally related compounds provides clues to its potential therapeutic applications. Piperazine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system.
One patent for novel piperazine derivatives highlights their role as inhibitors of stearoyl-CoA desaturase (SCD). SCD is an enzyme involved in fatty acid metabolism, and its inhibition is a target for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The general structure of the compounds in this patent shares the N-acylpiperazine core.
Another area where piperazine derivatives are prevalent is in the development of serotonin reuptake inhibitors. These compounds are used to treat depression and anxiety disorders. The trifluoromethylphenyl moiety is a common feature in many CNS-active drugs, as the trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
Given these precedents, it is plausible that this compound could exhibit activity as an SCD inhibitor or a serotonin reuptake inhibitor. A hypothetical signaling pathway for its potential action as a serotonin reuptake inhibitor is depicted below.
Methodological & Application
Protocol for the synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine in a laboratory setting
Application Notes and Protocols for the Synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.[1] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride.
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution of 3-(trifluoromethyl)benzoyl chloride with piperazine. A base is used to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| Piperazine (anhydrous) | 110-85-0 | C4H10N2 | 86.14 | 2.0 eq |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C8H4ClF3O | 208.56 | 1.0 eq |
| Triethylamine (TEA) | 121-44-8 | C6H15N | 101.19 | 1.1 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH2Cl2 | 84.93 | As required |
| Saturated Sodium Bicarbonate Solution | - | NaHCO3 | 84.01 | As required |
| Brine | - | NaCl | 58.44 | As required |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 | As required |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the piperazine solution.
-
Addition of Acylating Agent: Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.[1][2]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data and Characterization
Physicochemical Data of Product
| Property | Value | Reference |
| Molecular Formula | C12H13F3N2O | [3] |
| Molecular Weight | 258.24 g/mol | [3] |
| Appearance | Expected to be a solid or oil | - |
| Predicted XlogP | 2.2 | [3] |
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight. Predicted m/z values for adducts are available.[3]
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl stretch.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
Piperazine: Corrosive and can cause skin and eye burns.[6] It is also hygroscopic and should be handled in a dry environment.[7]
-
3-(Trifluoromethyl)benzoyl chloride: Corrosive, a lachrymator (causes tearing), and reacts with water, liberating toxic gas.[4][8][9] Avoid inhalation and contact with skin and eyes.[4]
-
Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][6] Emergency eyewash stations and safety showers should be readily accessible.[5][6]
References
- 1. Buy (S)-1-Benzyl-3-trifluoromethyl-piperazine [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C12H13F3N2O) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.at [fishersci.at]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) as a Chemical Probe for Receptor Binding Assays
A Note on the Selected Compound: Initial literature searches for the requested compound, 1-[3-(Trifluoromethyl)benzoyl]piperazine, yielded limited information regarding its use as a chemical probe in receptor binding assays. Due to this scarcity of data, these application notes will focus on the closely related and well-characterized compound, 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) . TFMPP serves as a representative example of a trifluoromethyl-substituted piperazine derivative used extensively in neuroscience research to probe serotonergic systems.
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a non-selective serotonin receptor agonist and releasing agent.[1] Its structure, featuring a trifluoromethyl group on the phenyl ring attached to a piperazine moiety, confers affinity for multiple serotonin (5-HT) receptor subtypes. This promiscuity makes TFMPP a useful tool for broadly characterizing the serotonergic profile of novel compounds through competitive binding assays. It is particularly active at 5-HT1 and 5-HT2 receptor families. While primarily a serotonergic agent, its effects on the dopaminergic system are considered to be indirect, often mediated through serotonin receptor interactions.
These application notes provide detailed protocols for utilizing TFMPP as a chemical probe in radioligand binding assays to determine the binding affinities of test compounds at various serotonin receptors.
Data Presentation: Binding Profile of TFMPP
The binding affinities (Ki) of TFMPP for various serotonin receptors are summarized in the table below. These values represent the concentration of TFMPP required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 288 - 1950 | Full Agonist |
| 5-HT1B | 30 - 132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160 - 269 | Weak Partial Agonist/Antagonist |
| 5-HT2C | 62 | Full Agonist |
| 5-HT3 | 2373 (IC50) | Insignificant Affinity |
| Serotonin Transporter (SERT) | 121 (EC50) | Release of Serotonin |
Data sourced from Wikipedia, which collates data from multiple sources. The ranges reflect variability across different studies and experimental conditions.[1]
Experimental Protocols
The following are generalized protocols for radioligand binding assays. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each specific receptor and radioligand pair.
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of a Test Compound
This protocol describes how to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from a target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at a specific serotonin receptor subtype using TFMPP as a reference or by displacing a radioligand with the test compound itself.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells) or from homogenized brain tissue known to be rich in the target receptor (e.g., hippocampus for 5-HT1A receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, or [³H]-Mesulergine for 5-HT2C). The concentration used should be approximately at its Kd value.
-
Test Compound: The unlabeled compound for which the Ki is to be determined.
-
TFMPP (as a reference standard): To be run in parallel to validate the assay.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known ligand for the target receptor to saturate all specific binding sites (e.g., serotonin for 5-HT receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets or tissue on ice.
-
Homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL NSB Control + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Test Compound: 50 µL of serially diluted Test Compound + 50 µL Radioligand + 100 µL Membrane Preparation. (Typically 10-12 concentrations spanning a 5-log unit range).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Saturation Radioligand Binding Assay to Determine Kd and Bmax
This protocol is used to determine the affinity (Kd) of a radioligand for its receptor and the total number of receptors (Bmax) in a given tissue or cell preparation.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for a specific radioligand at a target receptor.
Materials: Same as for the competitive binding assay, excluding the test compound and TFMPP.
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Prepare serial dilutions of the radioligand (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).
-
For each radioligand concentration, set up wells for Total Binding and Non-specific Binding.
-
Total Binding: 50 µL of each radioligand dilution + 50 µL Assay Buffer + 100 µL Membrane Preparation.
-
Non-specific Binding: 50 µL of each radioligand dilution + 50 µL NSB Control + 100 µL Membrane Preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 3, 4, and 5 from Protocol 1.
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).
-
Use non-linear regression analysis (one-site binding hyperbola) to fit the data and determine the Kd (the radioligand concentration at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).
-
Visualizations
Signaling Pathways
TFMPP primarily interacts with serotonin receptors that are G protein-coupled receptors (GPCRs). The 5-HT1 receptor family typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The 5-HT2 receptor family couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Signaling pathways of TFMPP at 5-HT1 and 5-HT2 receptors.
Experimental Workflow
The general workflow for a competitive radioligand binding assay is depicted below.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Determining Ki from IC50
The relationship between the experimentally determined IC50 and the calculated Ki is fundamental in competitive binding assays.
Caption: Calculation of Ki from IC50 using the Cheng-Prusoff equation.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Piperazine Analogs
Disclaimer: Extensive literature searches did not yield specific high-throughput screening (HTS) data or detailed biological activity for 1-[3-(Trifluoromethyl)benzoyl]piperazine. However, a closely related and well-characterized structural analog, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) , is a known serotonergic agent with a significant body of research. The following application notes and protocols are based on TFMPP as a representative compound for screening campaigns targeting the serotonin system.
Application Note: Profiling Serotonergic Agents Using TFMPP as a Reference Compound
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist and releasing agent.[1][2] Its primary mechanism of action involves direct binding to and activation of multiple serotonin (5-HT) receptor subtypes, as well as interaction with the serotonin transporter (SERT).[1] Due to its broad activity spectrum, TFMPP serves as a useful reference compound in high-throughput screening campaigns designed to identify novel ligands for various 5-HT receptors.
Biological Targets and Mechanism of Action
TFMPP exhibits affinity for several G-protein coupled serotonin receptors, most notably the 5-HT1 and 5-HT2 receptor families.[1][3][4]
-
5-HT1A and 5-HT1B/1D Receptors: These receptors are coupled to Gi/o proteins. Agonist binding, such as by TFMPP, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
-
5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/G11 proteins. Agonist binding activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of calcium (Ca2+) from intracellular stores.[6][7]
-
Serotonin Transporter (SERT): TFMPP also binds to SERT and evokes the release of serotonin, which can indirectly modulate the activity of all serotonin receptors.[1]
This multi-target profile makes TFMPP a valuable tool for secondary screening and selectivity profiling of novel compounds identified in primary HTS assays.
Quantitative Data: Binding Affinity and Potency of TFMPP
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50/ED50) of TFMPP for its primary molecular targets. This data is essential for establishing appropriate positive control concentrations in HTS assays.
| Target Receptor/Transporter | Parameter | Value (nM) | Assay Type / Notes |
| 5-HT1A Receptor | Ki | 288 - 1,950 | Radioligand Binding Assay |
| 5-HT1B Receptor | Ki | 30 - 132 | Radioligand Binding Assay |
| 5-HT1D Receptor | Ki | 282 | Radioligand Binding Assay |
| 5-HT2A Receptor | Ki | 160 - 269 | Radioligand Binding Assay (Weak partial agonist/antagonist) |
| 5-HT2C Receptor | Ki | 62 | Radioligand Binding Assay (Full agonist) |
| Serotonin Transporter (SERT) | EC50 | 121 | Serotonin Release Assay |
| In vivo (Rat) | ED50 | 190 - 270 | Drug Discrimination Studies |
| Data compiled from multiple sources.[1][8][9] |
Visualization of Signaling Pathways
The diagram below illustrates the primary signaling cascades activated by TFMPP upon binding to Gi/o-coupled and Gq-coupled serotonin receptors.
Experimental Protocols
Protocol 1: HTS Radioligand Competition Binding Assay for 5-HT1B Receptor
This protocol describes a high-throughput, 96- or 384-well plate-based radioligand binding assay to screen compound libraries for inhibitors of radioligand binding to the human 5-HT1B receptor.
1. Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [3H]-GR125743 or another suitable 5-HT1B/1D selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.6.
-
Non-Specific Binding (NSB) Control: 10 µM Serotonin or 10 µM TFMPP.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Scintillation Cocktail: (e.g., Betaplate Scint).
-
Equipment: 96- or 384-well microplates, automated liquid handler, cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine), microplate scintillation counter.
2. Experimental Procedure
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer test compounds from the library source plates to the assay plates to achieve a final screening concentration of 10 µM (with a final DMSO concentration ≤1%). Include wells for 'Total Binding' (assay buffer with DMSO only) and 'Non-Specific Binding' (10 µM Serotonin).
-
Receptor Membrane Preparation: Thaw the frozen 5-HT1B receptor membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides a robust signal-to-background ratio (typically 5-20 µg of protein per well). Keep the membrane suspension on ice and vortex gently before use.
-
Radioligand Preparation: Dilute the [3H]-Radioligand stock in assay buffer to a final concentration equal to its Kd value (e.g., ~0.5-1.0 nM).
-
Assay Incubation:
-
Add 50 µL of diluted receptor membranes to each well of the assay plate.
-
Add 50 µL of the diluted [3H]-Radioligand to all wells.
-
The final assay volume is typically 100-200 µL.
-
Seal the plates and incubate at room temperature for 60-90 minutes with gentle agitation.
-
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration using a cell harvester. Wash the wells 3-4 times with ice-cold assay buffer to separate bound from unbound radioligand.
-
Detection: Dry the filter mats. Add scintillation cocktail and count the retained radioactivity using a microplate scintillation counter.
3. Data Analysis
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Counts_Compound - Counts_NSB) / (Counts_Total - Counts_NSB))
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral control).
-
Perform dose-response curves for confirmed hits to determine their IC50 values.
Workflow Diagram: Radioligand Binding Assay
Protocol 2: HTS Cell-Based Calcium Flux Assay for 5-HT2C Receptor Agonists
This protocol outlines a homogeneous, no-wash, fluorescence-based assay to screen for agonists of the Gq-coupled human 5-HT2C receptor by measuring intracellular calcium mobilization.
1. Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2C receptor and a calcium-sensitive dye loading construct (e.g., Fluo-8 or Calcium-6).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with FBS and selection antibiotics.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control Agonist: 10 µM Serotonin or 1 µM TFMPP.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Equipment: 384-well black, clear-bottom microplates, automated liquid handler, and a fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid additions.
2. Experimental Procedure
-
Cell Plating: Seed the 5-HT2C-expressing cells into 384-well assay plates at a density that yields a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells per well). Incubate overnight.
-
Dye Loading: The next day, remove the culture medium and add a calcium-sensitive fluorescent dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Plating: While cells are incubating, prepare a separate compound source plate. Use a liquid handler to add test compounds, positive controls (Serotonin or TFMPP), and negative controls (assay buffer with DMSO) to the source plate.
-
FLIPR Assay:
-
Place the cell plate and the compound source plate into the FLIPR instrument.
-
Initiate the reading protocol. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated liquid handler will then perform an online addition of the compounds from the source plate to the cell plate.
-
Continue to record the fluorescence intensity kinetically for an additional 90-180 seconds to capture the calcium transient.
-
-
Detection: The primary readout is the change in fluorescence intensity over time.
3. Data Analysis
-
Quantify the agonist response by calculating the maximum peak fluorescence minus the baseline fluorescence for each well.
-
Normalize the data to the positive control (e.g., Serotonin) response.
-
Identify "hits" as compounds that elicit a response above a defined threshold (e.g., >50% of the maximal serotonin response).
-
Perform dose-response curves for confirmed hits to determine their EC50 values.
Workflow Diagram: Calcium Flux Assay
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-[3-(Trluoromethyl)benzoyl]piperazine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trluoromethyl)benzoyl]piperazine is a derivative of piperazine and a potential metabolite or synthetic intermediate related to pharmacologically active compounds. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the determination of 1-[3-(Trluoromethyl)benzoyl]piperazine in biological samples using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established procedures for related piperazine derivatives and serve as a comprehensive guide for method development and validation.[1][2]
Analytical Methods Overview
The primary methods for the quantification of piperazine derivatives in biological samples include HPLC with various detectors (UV, fluorescence, MS/MS) and GC-MS.[3][4][5][6] The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of non-volatile and thermally labile compounds like 1-[3-(Trluoromethyl)benzoyl]piperazine. Coupling with mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte. GC-MS provides excellent separation and specific mass spectral data for unambiguous identification.[2][7][8]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of related piperazine derivatives in biological matrices. These values can serve as a benchmark for the method development and validation of 1-[3-(Trluoromethyl)benzoyl]piperazine assays.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%Bias) | Reference |
| HPLC-Fluorescence | BZP & TFMPP | Rat Plasma | - | 0.9 ng/mL (BZP), 4.6 ng/mL (TFMPP) | Intra-day: <4.8, Inter-day: <9.1 | - | [3] |
| LC-ESI-MS | BZP & TFMPP | Human Urine | - | 0.79 mg/L (TFMPP) | - | - | [4] |
| GC-FID | BZP & TFMPP | Seized Tablets | 0.1 - 1.0 mg/mL | - | 1.3% | -1.38% (BZP), -3.22% (TFMPP) | [9] |
| LC-MS/MS | BZP | Human Plasma | 1 - 500 ng/mL | - | - | - | [2] |
| LC-MS/MS | BZP | Hair | 0.085 - 8.65 ng/mg | - | - | - | [2] |
BZP: N-benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine
Experimental Protocols
Protocol 1: Quantification by HPLC-UV/MS
This protocol describes a general procedure for the analysis of 1-[3-(Trluoromethyl)benzoyl]piperazine in a biological matrix like plasma using protein precipitation for sample cleanup.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean vial for HPLC analysis.[2]
2. HPLC-UV/MS Conditions (Representative)
-
Instrumentation: Standard HPLC system with a UV-Vis or Mass Spectrometry detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of 1-[3-(Trluoromethyl)benzoyl]piperazine.
-
MS Detection (LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for the analyte and internal standard need to be determined by infusion.
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10][11][12]
Protocol 2: Quantification by GC-MS
This protocol provides a general procedure for the analysis of 1-[3-(Trluoromethyl)benzoyl]piperazine in a biological matrix like urine using liquid-liquid extraction. Derivatization may be required to improve volatility.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine sample, add a suitable internal standard.
-
Adjust the pH of the sample to basic (e.g., pH 9-10) with a suitable buffer or base.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol mixture).
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. If derivatization is needed, the appropriate derivatizing agent (e.g., MSTFA, BSTFA) would be added at this stage and the mixture incubated.
2. GC-MS Conditions (Representative)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the analyte.
-
Injection Mode: Splitless.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for 1-[3-(Trluoromethyl)benzoyl]piperazine would need to be identified from its mass spectrum.[2]
-
3. Method Validation
As with the HPLC method, a full validation is required to ensure the reliability of the results.[10][11][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ikm.org.my [ikm.org.my]
- 10. japsonline.com [japsonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pmda.go.jp [pmda.go.jp]
Formulation of 1-[3-(Trifluoromethyl)phenyl]piperazine for Preclinical Animal Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), a compound of significant interest in pharmacological research, for administration in animal models. The following sections detail the physicochemical properties of TFMPP, recommend formulation strategies for various administration routes, and provide step-by-step experimental protocols.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of 1-[3-(Trifluoromethyl)phenyl]piperazine is critical for developing appropriate formulations. The compound is available as a free base and in salt forms (hydrochloride and dihydrochloride), which exhibit different solubilities.
Table 1: Physicochemical Properties of 1-[3-(Trifluoromethyl)phenyl]piperazine and its Salts
| Property | Free Base | Hydrochloride Salt | Dihydrochloride Salt |
| Molecular Formula | C11H13F3N2[1] | C11H14ClF3N2[2] | C11H13F3N2 • 2HCl[3] |
| Molecular Weight | 230.23 g/mol [1] | 266.69 g/mol [2] | 303.2 g/mol [3] |
| Appearance | Liquid[4] | Crystalline solid | Crystalline solid[3] |
| Boiling Point | 65-71 °C (15 mmHg)[4] | Not Available | Not Available |
| Melting Point | Not Applicable[4] | 239-241 °C[2] | Not Available |
| Density | 1.250 g/mL[4] | Not Available | Not Available |
Table 2: Solubility of 1-[3-(Trifluoromethyl)phenyl]piperazine Dihydrochloride [3]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 20 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL |
The hydrochloride salt of TFMPP demonstrates moderate solubility in aqueous solutions like PBS, which can be suitable for certain administration routes. However, for higher concentrations or different routes, alternative formulation strategies may be necessary.
Formulation Strategies and Vehicle Selection
The choice of formulation strategy depends on the desired route of administration, the required dose, and the toxicological profile of the excipients. For poorly water-soluble compounds, several approaches can be considered.[5][6][7]
Oral Administration (PO)
Oral gavage is a common method for precise oral dosing in rodents.[8] Given the properties of TFMPP, both solutions and suspensions are viable options.
-
Aqueous Solutions: For lower doses, TFMPP hydrochloride's solubility in PBS (10 mg/mL) may be sufficient.[3] The pH of the dosing solution is a critical factor to consider as it can affect both solubility and gastrointestinal tolerance.[9]
-
Suspensions: For higher doses or if the free base is used, a suspension can be prepared. A common vehicle for oral suspensions is an aqueous solution of 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) with a surfactant like 0.1% to 0.5% Tween 80 to improve wettability and prevent aggregation of particles.[9][10]
-
Oil-Based Vehicles: For lipophilic compounds, edible oils such as corn oil or sesame oil can be used as vehicles.[10][11]
Intraperitoneal (IP) and Subcutaneous (SC) Injection
For systemic administration, IP and SC routes are frequently used in rodents. The formulation for these routes must be sterile, isotonic, and have a pH close to physiological levels (pH ~7.4) to minimize irritation and tissue damage.[8]
-
Aqueous Solutions: Sterile PBS (pH 7.2) is a preferred vehicle.[8] If the required concentration exceeds the aqueous solubility, co-solvents can be employed.
-
Co-solvent Systems: A mixture of solvents can enhance solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[11] A typical co-solvent system might consist of a small percentage of an organic solvent like DMSO or ethanol, further diluted with saline or PBS.[12] For instance, a formulation could start with dissolving the compound in a minimal amount of DMSO and then diluting it with saline to the final concentration, ensuring the final DMSO concentration is low (typically <10%) to avoid toxicity.[12]
Intravenous (IV) Injection
The intravenous route provides direct entry into the systemic circulation but has the most stringent formulation requirements. IV formulations must be sterile, clear solutions, free of particulate matter, and isotonic.[13]
-
Aqueous Solutions: The hydrochloride salt's solubility in PBS makes it a candidate for IV administration at lower concentrations.[3] Normal saline (0.9% NaCl) is also a common vehicle for intravenous administration as it is isotonic.[11][13]
-
Co-solvent Systems: Similar to IP and SC routes, co-solvents can be used to achieve the desired concentration. However, the choice and concentration of co-solvents must be carefully considered to avoid hemolysis and precipitation upon injection. A common approach involves dissolving the compound in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] The tolerability of such vehicles should be assessed in preliminary studies.[14]
Experimental Protocols
The following are detailed protocols for preparing different formulations of 1-[3-(Trifluoromethyl)phenyl]piperazine. Note: All procedures for injectable formulations should be performed under aseptic conditions in a laminar flow hood.
Protocol 1: Preparation of an Aqueous Solution for Oral, IP, SC, or IV Administration
This protocol is suitable for administering lower doses of the hydrochloride salt of TFMPP.
Materials:
-
1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of 1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride.
-
In a sterile vial, add the appropriate volume of sterile PBS or saline.
-
While stirring, slowly add the weighed compound to the vehicle.
-
Continue stirring until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
For injectable formulations, sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect the solution for any particulate matter before administration.
Protocol 2: Preparation of a Suspension for Oral Administration
This protocol is suitable for administering higher doses of TFMPP (either the free base or hydrochloride salt).
Materials:
-
1-[3-(Trifluoromethyl)phenyl]piperazine (free base or hydrochloride salt)
-
Methylcellulose (or CMC)
-
Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle:
-
For a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously. It may be necessary to heat the water to facilitate dissolution, then cool the solution.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% to 0.5% and mix thoroughly.
-
-
Weigh the required amount of TFMPP.
-
If starting with larger crystals, reduce the particle size by grinding the compound in a mortar and pestle.
-
Add a small amount of the vehicle to the powdered compound to form a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing to ensure a uniform suspension.
-
Continuously stir the suspension before and during dose administration to ensure homogeneity.
Protocol 3: Preparation of a Co-solvent Formulation for IP, SC, or IV Administration
This protocol is for achieving higher concentrations of TFMPP in a solution suitable for injection.
Materials:
-
1-[3-(Trifluoromethyl)phenyl]piperazine (hydrochloride salt preferred for better initial solubility)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the final desired concentration of the drug and the percentage of each solvent in the final vehicle. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12]
-
Weigh the required amount of TFMPP.
-
In a sterile vial, dissolve the compound in the required volume of DMSO.
-
Add the required volume of PEG300 and Tween 80 and mix thoroughly until a clear solution is formed.
-
Slowly add the saline to the organic solvent mixture while stirring. The solution may become transiently cloudy but should clear upon complete mixing.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect the solution for any precipitation or immiscibility before administration.
Visualization of Experimental Workflows
The following diagrams illustrate the decision-making process and procedural steps for preparing different formulations of 1-[3-(Trifluoromethyl)phenyl]piperazine.
Caption: Decision workflow for selecting a TFMPP formulation strategy.
Caption: Workflow for preparing an aqueous solution of TFMPP.
Caption: Workflow for preparing a TFMPP suspension for oral dosing.
References
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16015-69-3 CAS MSDS (1-(3-Trifluoromethylphenyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for testing the efficacy of 1-[3-(Trifluoromethyl)benzoyl]piperazine in disease models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the preclinical evaluation of 1-[3-(Trifluoromethyl)benzoyl]piperazine, a novel piperazine derivative. Due to the limited specific data on this compound, the experimental design and hypothesized mechanisms are based on the known activities of structurally similar compounds, particularly those containing the trifluoromethylphenylpiperazine moiety. These analogs have shown activity as serotonergic agents, suggesting potential applications in neurological and psychiatric disorders. Furthermore, related benzoylpiperazine compounds have been investigated for their anti-inflammatory and anti-cancer properties.[1][2] This document outlines detailed protocols for in vitro and in vivo studies to elucidate the efficacy and mechanism of action of this compound in relevant disease models.
Hypothesized Mechanism of Action and Therapeutic Targets
Based on the pharmacology of related piperazine compounds, this compound is hypothesized to interact with neurotransmitter systems, potentially acting as a serotonin receptor agonist or antagonist.[3][4] The trifluoromethyl group is known to enhance lipophilicity, which may improve blood-brain barrier penetration.[5] The benzoyl moiety could influence receptor binding affinity and selectivity. A potential signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow
A structured experimental workflow is crucial for the systematic evaluation of a novel compound. The following diagram outlines the proposed progression from initial in vitro screening to more complex in vivo efficacy studies. This phased approach allows for go/no-go decisions at critical points in the drug development process.[6][7]
Caption: Phased experimental workflow for preclinical evaluation.
In Vitro Experimental Protocols
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors, with a primary focus on serotonin (5-HT) receptor subtypes.
Methodology:
-
Receptor Source: Commercially available cell membranes expressing recombinant human serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).
-
Radioligand: A specific high-affinity radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| This compound | 5-HT1A | TBD |
| This compound | 5-HT1B | TBD |
| This compound | 5-HT2A | TBD |
| This compound | 5-HT2C | TBD |
| Reference Compound (e.g., Buspirone) | 5-HT1A | TBD |
Cell-Based Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified target receptors.
Methodology (Example for a Gs-coupled receptor):
-
Cell Line: HEK293 cells stably expressing the target receptor (e.g., 5-HT1A).
-
Assay Principle: Measurement of cyclic AMP (cAMP) accumulation.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Add varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
| Compound | Assay Type | Target Receptor | EC50/IC50 (nM) | Emax (%) |
| This compound | Agonist | 5-HT1A | TBD | TBD |
| This compound | Antagonist | 5-HT2A | TBD | TBD |
| Reference Agonist | Agonist | 5-HT1A | TBD | 100 |
| Reference Antagonist | Antagonist | 5-HT2A | TBD | 100 |
In Vitro Cytotoxicity Assay
Objective: To assess the general cytotoxicity of this compound in a relevant cell line.
Methodology:
-
Cell Line: A neuronal cell line (e.g., SH-SY5Y) or a hepatic cell line (e.g., HepG2) to assess potential neurotoxicity or hepatotoxicity.[8]
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose cells to a range of concentrations of the compound for 24-72 hours.
-
Add MTT solution and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration).
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | CC50 (µM) |
| SH-SY5Y | This compound | 24 | TBD |
| SH-SY5Y | This compound | 48 | TBD |
| HepG2 | This compound | 24 | TBD |
| HepG2 | This compound | 48 | TBD |
In Vivo Experimental Protocols
Animal Model Selection
The choice of animal model is critical and should be based on the hypothesized therapeutic indication.[10][11][12][13][14]
-
For Anxiety/Depression:
-
Model: Elevated Plus Maze (EPM) or Forced Swim Test (FST) in mice or rats.
-
Rationale: These are standard behavioral models to screen for anxiolytic and antidepressant-like effects.
-
-
For Schizophrenia (Cognitive Deficits):
-
Model: Novel Object Recognition (NOR) test in a neurodevelopmental disruption model (e.g., neonatal ventral hippocampal lesion).
-
Rationale: Assesses cognitive enhancement properties relevant to schizophrenia.
-
-
For Inflammation:
-
Model: Lipopolysaccharide (LPS)-induced systemic inflammation in mice.
-
Rationale: A robust model to evaluate the anti-inflammatory potential of a compound.
-
General In Vivo Study Design
A robust study design should incorporate elements to minimize bias.[15][16]
Caption: Logical flow of a robust in vivo experimental design.
Protocol: Elevated Plus Maze (Anxiety Model)
Objective: To evaluate the anxiolytic-like effects of this compound.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituation: Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control (e.g., diazepam, 2 mg/kg, i.p.) should be included.
-
Test: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore for 5 minutes.
-
Recording: Video record the session and score the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test to compare treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | Time in Open Arms (s) ± SEM | Open Arm Entries (%) ± SEM | Total Arm Entries ± SEM |
| Vehicle | - | 10 | TBD | TBD | TBD |
| Compound | 1 | 10 | TBD | TBD | TBD |
| Compound | 5 | 10 | TBD | TBD | TBD |
| Compound | 10 | 10 | TBD | TBD | TBD |
| Diazepam | 2 | 10 | TBD | TBD | TBD |
Protocol: LPS-Induced Inflammation (Inflammation Model)
Objective: To assess the anti-inflammatory effects of this compound.
Animals: Male BALB/c mice, 8-10 weeks old.
Procedure:
-
Dosing: Pre-treat mice with this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle. A positive control (e.g., dexamethasone, 1 mg/kg, i.p.) should be included.
-
Induction: After 30 minutes, administer LPS (1 mg/kg, i.p.) to induce an inflammatory response.
-
Sample Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.
-
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM | IL-1β (pg/mL) ± SEM |
| Naive (Saline) | - | 8 | TBD | TBD | TBD |
| Vehicle + LPS | - | 10 | TBD | TBD | TBD |
| Compound + LPS | 1 | 10 | TBD | TBD | TBD |
| Compound + LPS | 5 | 10 | TBD | TBD | TBD |
| Compound + LPS | 10 | 10 | TBD | TBD | TBD |
| Dexamethasone + LPS | 1 | 10 | TBD | TBD | TBD |
Conclusion
The provided protocols offer a robust starting point for the preclinical evaluation of this compound. The experimental design emphasizes a logical progression from in vitro characterization to in vivo efficacy testing, incorporating measures to ensure data quality and reproducibility. The selection of specific disease models and endpoints should be further refined based on the initial in vitro screening results. Careful execution of these studies will be crucial in determining the therapeutic potential of this novel compound.
References
- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy (S)-1-Benzyl-3-trifluoromethyl-piperazine [smolecule.com]
- 6. ppd.com [ppd.com]
- 7. Pre-Clinical Testing | Developing Medicines [drugdevelopment.web.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 16. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[3-(Trifluoromethyl)benzoyl]piperazine in Novel Pharmaceutical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trifluoromethyl)benzoyl]piperazine is a versatile precursor molecule for the synthesis of novel pharmaceutical compounds. This compound incorporates two key structural motifs that are highly valued in medicinal chemistry: the piperazine ring and a trifluoromethyl-substituted benzoyl group. The piperazine moiety is a common scaffold in a wide array of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics, due to its ability to interact with various neurotransmitter receptors. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a drug candidate to its biological target. The benzoyl linkage provides a rigid scaffold that can be further functionalized.
While extensive public documentation on the direct use of this compound as a precursor is limited, its structural similarity to well-known pharmaceutical building blocks, such as 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), suggests its significant potential in the development of new therapeutics, particularly those targeting the central nervous system (CNS) and other signaling pathways implicated in disease.
Application Notes
The primary application of this compound in drug discovery is as a starting material for the synthesis of a diverse library of compounds through derivatization of the secondary amine on the piperazine ring. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Given that many piperazine derivatives exhibit pharmacological activity by modulating monoamine neurotransmitter systems, compounds derived from this precursor are promising candidates for the treatment of depression, anxiety, schizophrenia, and other psychiatric disorders.[1][2][3] The trifluoromethylphenyl moiety is a known feature in several serotonergic agents.
-
Oncology: The piperazine scaffold is also present in a number of anticancer agents. For example, derivatives of a related trifluoromethylphenylpiperazine structure have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[4]
-
Antiviral and Antimicrobial Agents: The piperazine nucleus is a privileged scaffold in the design of antiviral and antimicrobial drugs. Derivatization of this compound could lead to novel compounds with activity against a range of pathogens.
Experimental Protocols
The following protocols describe general methods for the derivatization of this compound at the N-4 position of the piperazine ring.
Protocol 1: N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the secondary amine of the piperazine ring via nucleophilic substitution.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Appropriate solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN or DMF, add anhydrous K₂CO₃ (2.0 eq) or TEA (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This protocol describes the formation of a C-N bond by reacting the secondary amine with a carbonyl compound in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Appropriate solvents for TLC and column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or MeOH.
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent, STAB (1.5 eq) or NaBH₃CN (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Data Presentation
The following table summarizes the biological activity of a potent mTOR inhibitor whose structure contains a trifluoromethylphenylpiperazine moiety, illustrating the therapeutic potential of this class of compounds.
| Compound Name | Target | IC₅₀ (nM) | Cell-based Assay (p-AKT inhibition, EC₅₀, nM) | Reference |
| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one | mTOR | 0.23 | 1.2 | [4] |
Visualizations
Logical Relationship: Drug Discovery Potential
Caption: Drug discovery potential of this compound.
Experimental Workflow: General Synthesis of Derivatives
Caption: General workflow for the synthesis of derivatives.
Signaling Pathway: Simplified mTOR Signaling
Caption: Simplified mTOR signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-[3-(Trifluoromethyl)benzoyl]piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-[3-(Trifluoromethyl)benzoyl]piperazine is a synthetic compound with a piperazine core, a structure found in a variety of biologically active molecules. While the specific cytotoxic profile of this compound is not extensively documented in publicly available literature, related compounds, such as certain piperazine derivatives, have demonstrated cytotoxic effects against various cell lines. For instance, some 1,3-disubstituted thiourea derivatives containing a trifluoromethylphenyl group have shown significant cytotoxicity against human colon and prostate cancer cells.[1] Therefore, it is crucial to evaluate the potential cytotoxicity of this compound to understand its pharmacological and toxicological properties.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis detection.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Endpoint | Result |
| HeLa | MTT | IC50 (µM) after 48h | 75.3 |
| A549 | MTT | IC50 (µM) after 48h | 112.8 |
| HepG2 | MTT | IC50 (µM) after 48h | 98.1 |
| HeLa | LDH Release | % Cytotoxicity at 100 µM after 24h | 35.2% |
| A549 | LDH Release | % Cytotoxicity at 100 µM after 24h | 28.9% |
| HepG2 | LDH Release | % Cytotoxicity at 100 µM after 24h | 31.5% |
| HeLa | Apoptosis Assay | % Apoptotic Cells at 75 µM after 48h | 42.6% |
| A549 | Apoptosis Assay | % Apoptotic Cells at 110 µM after 48h | 36.8% |
| HepG2 | Apoptosis Assay | % Apoptotic Cells at 100 µM after 48h | 39.7% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[3]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 620 nm can be used to reduce background noise.[3]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[6][7] The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which serves as an indicator of cytotoxicity.[8]
Materials:
-
Cells and compound as described in the MTT assay.
-
LDH assay kit (containing LDH reaction mixture and stop solution).
-
Lysis buffer (provided with the kit or 1% Triton X-100).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound in a 96-well plate as described in the MTT assay protocol (steps 1 and 2).
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[9]
-
Medium Background Control: Complete medium without cells.
-
-
Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[9] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9] A reference wavelength of 680 nm can also be measured and subtracted from the 490 nm readings.[9]
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol follows standard procedures for apoptosis detection using Annexin V and PI staining.[10][11] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells and compound as described in the MTT assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
6-well plates or T25 flasks.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the cells from the medium and the trypsinized fraction.[10]
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic compounds.
Experimental Workflow
Caption: General workflow for assessing in vitro cytotoxicity.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Troubleshooting & Optimization
Improving the yield and purity of 1-[3-(Trifluoromethyl)benzoyl]piperazine synthesis
This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 1-[3-(Trifluoromethyl)benzoyl]piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Schotten-Baumann reaction. This involves the acylation of piperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is favored for its operational simplicity and generally good yields.
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenge is controlling the selectivity between mono- and di-acylation of the piperazine ring. Since piperazine has two reactive secondary amine groups, the formation of the di-substituted byproduct, 1,4-bis[3-(trifluoromethyl)benzoyl]piperazine, is a common side reaction that can significantly lower the yield of the desired mono-substituted product. Another potential side reaction is the hydrolysis of 3-(trifluoromethyl)benzoyl chloride in the presence of water, which forms 3-(trifluoromethyl)benzoic acid.
Q3: How can the formation of the 1,4-disubstituted byproduct be minimized?
A3: There are two primary strategies to favor mono-acylation:
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to 3-(trifluoromethyl)benzoyl chloride statistically increases the probability of the acylating agent reacting with an unreacted piperazine molecule.
-
Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The synthesis would then involve acylation of the unprotected nitrogen, followed by the deprotection of the Boc group.
Q4: What are the common causes of low yield in this synthesis?
A4: Low yields can stem from several factors:
-
Formation of Byproducts: Significant formation of the di-substituted piperazine or hydrolysis of the acyl chloride will reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored using Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to lower yields.
-
Impure Starting Materials: The purity of both piperazine and 3-(trifluoromethyl)benzoyl chloride is crucial for a successful reaction.
Q5: What are the recommended purification methods for this compound?
A5: The most common and effective purification methods are:
-
Recrystallization: This technique is used to purify the solid crude product based on its differential solubility in a hot versus a cold solvent.
-
Column Chromatography: This method is useful for separating the desired product from closely related impurities, especially if the product is an oil or if recrystallization is ineffective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. | - Monitor the reaction by TLC until the 3-(trifluoromethyl)benzoyl chloride is consumed.- Consider increasing the reaction time or temperature slightly. |
| 2. Hydrolysis of 3-(trifluoromethyl)benzoyl chloride. | - Ensure the reaction is carried out under anhydrous conditions.- Add the acyl chloride at a low temperature (0-5 °C). | |
| 3. Ineffective stirring. | - Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the acyl chloride. | |
| High Level of 1,4-Disubstituted Byproduct | 1. Insufficient excess of piperazine. | - Increase the molar excess of piperazine to 3-(trifluoromethyl)benzoyl chloride (e.g., 5:1 or greater). |
| 2. Slow addition of acyl chloride. | - Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the piperazine solution. | |
| Product Contaminated with 3-(Trifluoromethyl)benzoic Acid | 1. Presence of water in the reaction. | - Use anhydrous solvents and reagents. |
| 2. Incomplete work-up. | - During the aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize. | - Attempt purification by column chromatography.- Try to form a salt (e.g., hydrochloride) which may be a crystalline solid. |
| 2. Poor recovery after recrystallization. | - Ensure the minimum amount of hot solvent is used for dissolution.- Allow the solution to cool slowly to promote crystal formation.- Cool the solution in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Piperazine (anhydrous)
-
3-(Trifluoromethyl)benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM, anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl, 1M)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve piperazine (5 equivalents) in a 10% aqueous NaOH solution.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the vigorously stirred piperazine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture of hexanes and ethyl acetate).
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Effect of Piperazine to Acyl Chloride Ratio on Product Distribution (Illustrative)
| Molar Ratio (Piperazine : Acyl Chloride) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 : 1 | 40-50 | 30-40 |
| 3 : 1 | 60-70 | 15-25 |
| 5 : 1 | 75-85 | 5-10 |
| 10 : 1 | >90 | <5 |
Note: These are typical expected yields and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
Troubleshooting common issues in the synthesis of trifluoromethyl-containing compounds.
Welcome to our technical support center for the synthesis of trifluoromethyl-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The introduction of a trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction shows low or no yield. What are the common causes and potential solutions?
A1: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical. For instance, fluoride initiators like TBAF are notoriously sensitive to moisture. Ensure you are using an anhydrous fluoride source and completely dry reaction conditions.
-
Reagent Quality and Stability: Trifluoromethylating reagents can degrade over time. For example, the Ruppert-Prakash reagent (TMSCF3) is sensitive to moisture and should be handled under an inert atmosphere.[1] Togni reagent II is metastable and can undergo exothermic decomposition when heated above its melting point.[2] Always use a fresh bottle or a properly stored reagent.
-
Solvent Effects: The reaction outcome is often highly solvent-dependent. For some systems, a polar aprotic solvent like DMF can significantly accelerate the reaction and improve yields.
-
Substrate Reactivity: Electron-deficient substrates may require more forcing conditions or a more powerful initiator system. For instance, in electrophilic trifluoromethylthiolation, electron-deficient arenes may necessitate the use of a Lewis or Brønsted acid activator.[3]
Q2: How can I control the regioselectivity in the trifluoromethylation of aromatic and heteroaromatic compounds?
A2: Achieving the desired regioselectivity can be challenging. Here are some strategies:
-
Directing Groups: The use of directing groups can physically block certain positions, leading to highly regioselective C-H trifluoromethylation at a specific, unblocked site.
-
Solvent Effects: The choice of solvent can play a significant role in regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water system to a DMSO/water system can lead to a reversal of regioselectivity.[4]
-
Inclusion in Cyclodextrins: Using cyclodextrins as additives can control the regioselectivity of radical C-H trifluoromethylation of aromatic compounds by including the substrate within the cyclodextrin cavity.[5][6]
-
Reaction Conditions: For radical C-H trifluoromethylation of six-membered heteroaromatic compounds, mixtures of regioisomers are often formed. However, electrophilic and nucleophilic activation strategies can achieve regioselectivity.[7]
Q3: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?
A3: Side reactions are a common issue in trifluoromethylation.
-
Protodeborylation: In copper-catalyzed trifluoromethylation of arylboronic acids, protodeborylation is a major side reaction.[8] Using the corresponding pinacol esters of the boronic acids can help to minimize this side reaction.
-
Formation of Isomeric Impurities: During synthesis, isomeric impurities can form, which can be difficult to separate from the desired product.[9] Careful optimization of reaction conditions is crucial.
-
Silyl Enol Ether Formation: When working with enolizable ketones and the Ruppert-Prakash reagent, the formation of silyl enol ether byproducts can be significant.
Q4: What are the best practices for handling and storing common trifluoromethylating reagents?
A4: Proper handling and storage are crucial for the successful use of these reagents.
-
Ruppert-Prakash Reagent (TMSCF3): This reagent is a flammable and moisture-sensitive liquid.[1] It should be stored in a cool, well-ventilated area and handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
-
Togni Reagent II: This is a colorless crystalline solid that is metastable at room temperature.[2] It can decompose exothermically above its melting point and reacts violently with strong acids, bases, and reductants.[2]
-
Umemoto Reagents: Some Umemoto reagents are thermally unstable and may require in situ generation at low temperatures.[10]
Troubleshooting Guides
Issue 1: Low Conversion in Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent (TMSCF₃)
This guide provides a systematic approach to troubleshooting low conversion when using TMSCF₃.
Caption: Troubleshooting workflow for low conversion in Ruppert-Prakash reactions.
Issue 2: Purification Challenges of Trifluoromethyl-Containing Compounds
The unique properties of the -CF3 group can sometimes lead to purification difficulties.
Caption: Decision tree for troubleshooting common purification issues.
Data Presentation
Table 1: Optimization of Copper-Mediated Trifluoromethylation of 4-Biphenylboronic Acid
| Entry | Copper Salt (equiv) | Solvent | Yield (%) |
| 1 | CuOAc (0.2) | DCM/H₂O | 18 |
| 2 | CuOAc (1.0) | DCM/H₂O | 47 |
| 3 | CuOAc (1.0) | DCM/MeOH/H₂O (5:5:4) | 71 |
| 4 | CuCl (1.0) | DCM/MeOH/H₂O (5:5:4) | 80 |
| Data adapted from a study on the copper-mediated trifluoromethylation of arylboronic acids.[8] Reaction conditions: [1,1'-biphenyl]-4-ylboronic acid (1 equiv), NaSO₂CF₃ (3 equiv), TBHP (5 equiv), 23 °C, 12 h. |
Table 2: Substrate Scope for the Trifluoromethylation of Indoles
| Substrate | Product Yield (%) |
| 3-Methyl-1H-indole | 55 |
| 5-Bromo-1H-indole | 83 |
| 5-Methoxy-1H-indole | 75 |
| 1-Benzyl-1H-indole | 70 |
| Melatonin | 68 |
| Data adapted from a study on the Cu(II)-catalyzed oxidative trifluoromethylation of indoles.[11] Conditions: indole (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol%), tBuOOH (2.5 mmol), KF (50 mol%), DMA (3.0 mL), 85 °C, 1 h, under Ar. |
Experimental Protocols
Protocol 1: Copper-Mediated Trifluoromethylation of an Arylboronic Acid
This protocol describes a general procedure for the copper-mediated trifluoromethylation of arylboronic acids using NaSO₂CF₃ and tert-butyl hydroperoxide (TBHP).[8]
Materials:
-
Arylboronic acid (1 equiv, 0.5 mmol)
-
Copper(I) chloride (CuCl) (1 equiv, 0.5 mmol)
-
Sodium triflinate (NaSO₂CF₃) (3 equiv, 1.5 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (5 equiv, 2.5 mmol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a reaction vial, add the arylboronic acid, CuCl, and NaSO₂CF₃.
-
Add a solvent mixture of DCM/MeOH/H₂O in a 5:5:4 ratio.
-
Stir the mixture at room temperature (23 °C).
-
Add TBHP to the reaction mixture.
-
Continue stirring for 12 hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Visible Light Photoredox-Catalyzed Trifluoromethylation of a Styrene
This protocol outlines a method for the trifluoromethylation of styrenes using CF₃I under visible light irradiation.[12]
Materials:
-
Styrene derivative (0.5 mmol)
-
Trifluoroiodomethane (CF₃I) (0.8–1.5 mmol)
-
fac-[Ir(ppy)₃] (0.5 mol%)
-
Cesium acetate (CsOAc) (1.5 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
Procedure:
-
In a reaction vessel, dissolve the styrene derivative, fac-[Ir(ppy)₃], and CsOAc in anhydrous DMF.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Add CF₃I to the reaction mixture.
-
Irradiate the mixture with a visible light source (e.g., a 24 W compact fluorescent lamp) at room temperature.
-
Stir the reaction for 24 hours.
-
Monitor the reaction progress by ¹⁹F NMR.
-
After completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: A generalized experimental workflow for a typical trifluoromethylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pure.tue.nl [pure.tue.nl]
Technical Support Center: Optimization of Reaction Conditions for the Benzoylation of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the benzoylation of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the benzoylation of piperazine? A1: The most prevalent method is the direct N-acylation of piperazine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This reaction typically uses a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Q2: What is the primary challenge in the benzoylation of piperazine? A2: The main challenge is controlling the selectivity between mono- and di-acylation of the piperazine ring.[2] Due to the presence of two reactive secondary amine groups, the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine, is a common side reaction that can significantly lower the yield of the desired mono-substituted product.[1][2]
Q3: How can the formation of the 1,4-dibenzoylpiperazine byproduct be minimized? A3: Several strategies can be employed to favor mono-acylation:
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to benzoyl chloride statistically increases the probability of the acylating agent reacting with an unreacted piperazine molecule.[2]
-
Use of a Protecting Group: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. This involves the acylation of the unprotected nitrogen, followed by the removal of the protecting group.[2][3]
-
In Situ Mono-protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen is rendered less nucleophilic, directing the acylation to the free nitrogen.[1][2]
Q4: What are the typical solvents and bases used in this reaction? A4: A two-phase solvent system, such as water and dichloromethane, is often used.[3][4] Common bases include aqueous sodium hydroxide and triethylamine.[1][4] Pyridine can also be used as a base catalyst.[4][5]
Q5: How can the crude 1-benzoylpiperazine be purified? A5: Purification can be achieved through several methods, including:
-
Extraction: Liquid-liquid extraction can remove water-soluble impurities and the base used in the reaction.[2]
-
Crystallization: Recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of hexane and ethyl acetate) is an effective method for purifying the solid product.[2]
-
Column Chromatography: For high purity requirements or to separate the mono- and di-substituted products, silica gel column chromatography is a powerful technique.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Benzoylpiperazine | High formation of 1,4-dibenzoylpiperazine. | Increase the molar excess of piperazine to benzoyl chloride (e.g., 5:1 or greater). Alternatively, use a mono-protected piperazine like N-Boc-piperazine.[2] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzoyl chloride is consumed. Consider increasing the reaction time or temperature slightly.[2] | |
| Hydrolysis of benzoyl chloride. | Ensure the reaction is carried out under anhydrous conditions and at a low temperature (0-5 °C) during the addition of benzoyl chloride.[2] | |
| Impure starting materials. | Verify the purity of piperazine and benzoyl chloride, as impurities can interfere with the reaction.[2] | |
| Presence of Multiple Spots on TLC | A mixture of 1-benzoylpiperazine, 1,4-dibenzoylpiperazine, and unreacted piperazine. | Use silica gel column chromatography for separation. A gradient of ethyl acetate in hexane is often effective.[2] |
| Oily or Discolored Product After Workup | Residual solvent or impurities. | Ensure complete removal of the extraction solvent under reduced pressure. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If discoloration persists, consider purification by column chromatography or recrystallization.[2] |
| Difficulty in Isolating the Product from the Aqueous Layer | The product may be protonated and thus water-soluble if the aqueous layer is acidic. | Ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent.[2] |
| Emulsion Formation During Extraction | Soapy impurities or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[2] |
Data Summary of Synthesis Methods
| Method | Key Reagents | Solvent | Reaction Time | Yield | Purity | Key Advantages/Disadvantages |
| Direct Acylation (Schotten-Baumann) | Piperazine, Benzoyl Chloride, NaOH | Water/Dichloromethane | ~15 minutes | Moderate | Good | Rapid and straightforward, but can lead to di-substitution.[3] |
| Amidation with Ester | Piperazine, Ethyl Benzoate | Toluene or Xylene | 11 hours | 63% | Good | Avoids benzoyl chloride, but requires higher temperatures and longer reaction times.[3][6] |
| Boc-Protection Strategy | Piperazine, Boc Anhydride, Benzoyl Chloride, TFA | Dichloromethane | Multi-step (24-30 hours total) | High | High | Excellent for selective mono-benzoylation, but is a multi-step process.[3][7] |
Detailed Experimental Protocols
Protocol 1: Direct Acylation (Schotten-Baumann Reaction)
This method offers a rapid and straightforward approach to 1-benzoylpiperazine synthesis.[3]
Materials:
-
Piperazine (2.5 g)
-
Benzoyl chloride (3.5 mL)
-
10% aqueous NaOH solution (25 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve piperazine in the 10% aqueous NaOH solution.
-
With vigorous stirring, add benzoyl chloride dropwise over a period of 10-15 minutes. Maintain vigorous stirring for 1 minute after each addition.
-
After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of 1-benzoylpiperazine should form.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Mono-Benzoylation via Boc-Protection
This strategy is employed to achieve selective mono-benzoylation and avoid the formation of the di-substituted byproduct.[3]
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.[7]
-
Stir the reaction mixture for 20-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.[3]
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-benzoyl-N'-Boc-piperazine product.[3]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-benzoyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).[3][7]
-
Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzoylation - Unacademy [unacademy.com]
- 5. byjus.com [byjus.com]
- 6. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Identification and characterization of impurities in 1-[3-(Trifluoromethyl)benzoyl]piperazine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most common impurities arise from the starting materials, side reactions, and degradation. These include:
-
Unreacted Starting Materials: Piperazine and 3-(Trifluoromethyl)benzoyl chloride.
-
Di-acylated Impurity: 1,4-Bis[3-(trifluoromethyl)benzoyl]piperazine, formed by the reaction of the product with another molecule of the acylating agent.
-
Hydrolysis Product: 3-(Trifluoromethyl)benzoic acid, resulting from the reaction of 3-(Trifluoromethyl)benzoyl chloride with water.
Q2: How can I minimize the formation of the di-acylated impurity, 1,4-Bis[3-(trifluoromethyl)benzoyl]piperazine?
A2: To minimize the formation of the di-acylated impurity, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of piperazine relative to 3-(Trifluoromethyl)benzoyl chloride. This ensures the acylating agent is the limiting reactant.
-
Slow Addition: Add the 3-(Trifluoromethyl)benzoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.
-
Use of a Protecting Group: A Boc-protection strategy can be employed to first protect one of the piperazine nitrogens, followed by acylation and subsequent deprotection.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in the reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and can be used for the analysis of the final product and starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak from the HPLC, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and isolated impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the product and impurities.
Q4: My final product shows a peak in the HPLC chromatogram that I suspect is 3-(Trifluoromethyl)benzoic acid. How can I confirm this and remove it?
A4: To confirm the presence of 3-(Trifluoromethyl)benzoic acid, you can co-inject a standard of the suspected impurity with your sample in the HPLC. If the peak area increases without the appearance of a new peak, it confirms the identity. To remove it, you can perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution. The basic wash will extract the acidic impurity into the aqueous layer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure proper stoichiometry of reactants.- Increase reaction time or temperature, monitoring by TLC or HPLC.- Check the quality of the 3-(Trifluoromethyl)benzoyl chloride. |
| Product loss during workup. | - Optimize extraction solvent and pH.- Minimize the number of transfer steps. | |
| High Levels of 1,4-Bis[3-(trifluoromethyl)benzoyl]piperazine Impurity | Incorrect stoichiometry (excess acylating agent). | - Use a slight excess of piperazine.- Add 3-(Trifluoromethyl)benzoyl chloride slowly at low temperature. |
| High reaction temperature. | - Maintain a lower reaction temperature during the addition of the acylating agent. | |
| Presence of 3-(Trifluoromethyl)benzoic Acid in the Final Product | Hydrolysis of 3-(Trifluoromethyl)benzoyl chloride. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Perform a basic aqueous wash (e.g., NaHCO₃ solution) during the workup. |
| Multiple Unidentified Peaks in the HPLC Chromatogram | Contaminated starting materials. | - Check the purity of piperazine and 3-(Trifluoromethyl)benzoyl chloride before use.- Purify starting materials if necessary. |
| Complex side reactions. | - Re-evaluate reaction conditions (temperature, solvent, base).- Isolate and characterize the unknown impurities using techniques like LC-MS and NMR. |
Data Presentation
Table 1: Example HPLC Purity Analysis of a Crude Reaction Mixture
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 2.5 | Piperazine (unreacted) | 5.2 |
| 2 | 4.8 | 3-(Trifluoromethyl)benzoic acid | 3.1 |
| 3 | 8.2 | This compound | 85.5 |
| 4 | 12.5 | 1,4-Bis[3-(trifluoromethyl)benzoyl]piperazine | 6.2 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-550 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Visualizations
Strategies to overcome poor solubility of 1-[3-(Trifluoromethyl)benzoyl]piperazine in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with 1-[3-(Trifluoromethyl)benzoyl]piperazine in aqueous solutions. The following information is intended to help troubleshoot and resolve common issues observed during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A: The poor aqueous solubility of this compound stems from its molecular structure. The trifluoromethylbenzoyl group is large and highly lipophilic (hydrophobic), meaning it does not favorably interact with polar water molecules.[1] While the piperazine ring contains nitrogen atoms that can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates, leading to low solubility in neutral water. The trifluoromethyl group, in particular, is known to increase a molecule's lipophilicity.[2]
Q2: What is the simplest first step to try and improve the solubility of this compound?
A: The most direct and often effective initial strategy is pH adjustment .[3] The piperazine moiety in the molecule is a weak base. By lowering the pH of the aqueous solution with a suitable acid (e.g., HCl), the nitrogen atoms on the piperazine ring become protonated. This forms a salt, which is an ionized species. Ionic compounds are generally much more polar and, therefore, more soluble in water than their neutral counterparts.[4][5][6][7]
Q3: I've tried adjusting the pH, but my compound either remains poorly soluble or precipitates in my buffered solution. What should I try next?
A: If pH adjustment is insufficient or incompatible with your experimental conditions (e.g., a specific physiological pH is required for a cell-based assay), the next strategy to consider is using a co-solvent system .[1] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving hydrophobic compounds. A common laboratory practice is to first dissolve the compound in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution, which is then diluted into the final aqueous medium.[10][11]
Q4: My experiment is sensitive to organic solvents like DMSO. Are there other options?
A: Yes. When the use of organic co-solvents is limited by potential toxicity or interference with the assay, more advanced formulation techniques such as micellar solubilization with surfactants or complexation with cyclodextrins are excellent alternatives.[12]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can be encapsulated within the hydrophobic core, effectively dispersing it in the aqueous solution.[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[15][16] The hydrophobic part of your compound can fit into the cyclodextrin's cavity, forming an "inclusion complex" that has significantly improved aqueous solubility.[12][17][18]
Q5: I dissolved my compound in 100% DMSO, but it crashes out and forms a precipitate when I dilute it into my aqueous buffer. What is happening and how can I prevent it?
A: This is a common issue related to the difference between kinetic and thermodynamic solubility.[19] Your high-concentration DMSO stock solution becomes highly supersaturated when diluted into an aqueous buffer where the compound's thermodynamic solubility is much lower. While it may stay in solution for a short time (kinetic solubility), it will eventually precipitate to reach its true, lower equilibrium concentration.[19][20]
Troubleshooting Steps to Prevent Precipitation:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO, if possible.
-
Modify the Dilution Process: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This promotes rapid dispersion and can help prevent localized high concentrations that trigger precipitation.[11]
-
Include Excipients: Add a small amount of a surfactant (e.g., Tween® 80) or a water-miscible co-solvent (e.g., PEG 400) to the final aqueous buffer. This can help stabilize the compound and keep it in solution.[21]
-
Gentle Warming: Briefly and gently warming the final solution (e.g., to 37°C) can sometimes help dissolve small amounts of precipitate, but be cautious as this may not be stable upon cooling.[11]
Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| pH Adjustment | Converts the weakly basic compound to a more soluble ionized salt form.[6] | Simple, inexpensive, and highly effective for ionizable compounds.[3] | Only works for ionizable compounds; may not be suitable for assays requiring a specific pH.[22] | Initial solubility screening; bulk solution preparation where pH is not a constraint. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[8][9] | Simple to implement in a lab setting; effective for a wide range of compounds.[10] | Organic solvents can be toxic to cells or interfere with assays; risk of precipitation upon dilution.[19] | In vitro assays, high-throughput screening, and initial preclinical studies. |
| Surfactants | Encapsulates the hydrophobic compound within micelles.[13] | High solubilization capacity; can be used at low concentrations. | Can interfere with biological membranes or protein binding; selection of surfactant is critical.[23] | Formulations where co-solvents are not viable; topical and parenteral formulations. |
| Cyclodextrins | Forms a water-soluble inclusion complex with the hydrophobic compound.[16][17] | Low toxicity; can improve stability and bioavailability.[18] | Can be more expensive; requires a good fit between the drug molecule and the cyclodextrin cavity. | Oral and parenteral drug delivery; reducing solvent toxicity in cell-based assays. |
Experimental Protocols
Protocol 1: Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium thermodynamic solubility of a compound.[24][25]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous solution (e.g., water, specific pH buffer) in a sealed glass vial. The presence of visible solid material is essential.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter. Note: Ensure the filter material does not bind your compound.
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[25][26]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparing a Solution Using a Co-solvent (DMSO)
This protocol is a common method for preparing solutions for in vitro experiments.[11]
-
Stock Solution: Weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; brief sonication or gentle warming to 37°C can assist.
-
Buffer Preparation: Prepare the final aqueous experimental buffer (e.g., PBS, cell culture media).
-
Serial Dilution: To prepare your working solution, add a small volume of the DMSO stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which minimizes the risk of precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤1%, ideally <0.5%) to avoid solvent-induced artifacts or toxicity in biological assays.
-
Control: Always include a "vehicle control" in your experiments, which consists of the aqueous buffer with the same final concentration of DMSO but without the compound.
Visualized Workflows and Mechanisms
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Buy (S)-1-Benzyl-3-trifluoromethyl-piperazine [smolecule.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. fiveable.me [fiveable.me]
- 5. Khan Academy [khanacademy.org]
- 6. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. pharmatutor.org [pharmatutor.org]
- 26. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Stability Testing and Degradation Analysis of 1-[3-(Trifluoromethyl)benzoyl]piperazine
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-[3-(Trifluoromethyl)benzoyl]piperazine. It provides troubleshooting guidance and answers to frequently asked questions encountered during stability testing and degradation analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sample of this compound shows new peaks in the HPLC chromatogram after storage in an aqueous solution. What could be the cause?
A1: The appearance of new peaks strongly suggests degradation of the compound. The most likely cause in an aqueous solution is hydrolysis. The amide bond in the benzoylpiperazine moiety is susceptible to cleavage under both acidic and basic conditions. This would result in the formation of 3-(trifluoromethyl)benzoic acid and piperazine.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use LC-MS to obtain the mass of the new peaks to confirm if they correspond to the expected hydrolysis products.
-
pH Control: Ensure your solution is buffered to a pH where the compound is most stable. A pH stability profile study is recommended.
-
Storage Conditions: Store aqueous solutions at reduced temperatures (2-8°C or frozen) to slow down the rate of hydrolysis. Always use freshly prepared solutions for critical experiments.
Q2: I am observing a loss of assay purity for my solid this compound sample over time, even when protected from light. What degradation pathways should I consider?
A2: For solid-state instability not related to photodecomposition, you should primarily consider thermal degradation and oxidation.
-
Thermal Degradation: Elevated temperatures can provide the energy needed for the molecule to degrade. The piperazine ring itself can undergo thermal degradation.[1]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of N-oxide derivatives.
Troubleshooting Steps:
-
Control Storage Environment: Store the solid compound in a tightly sealed container in a cool, dry place. For highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Forced Degradation Study: To confirm susceptibility to these pathways, perform a forced degradation study by exposing the compound to elevated temperatures (e.g., 60-80°C) and an oxidative agent (e.g., 3% hydrogen peroxide).
Q3: I'm developing a stability-indicating HPLC method, but I'm struggling to separate the parent compound from its degradation products. What can I do?
A3: Achieving good separation is critical for a stability-indicating method. Here are several parameters you can adjust:
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A C8 column may provide different selectivity. For aromatic compounds, a phenyl-hexyl column could be beneficial.
-
Mobile Phase pH: The ionization state of your compound and its degradants can significantly impact retention. Since this compound has a basic piperazine moiety, adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate or acetate) can dramatically alter the separation.
-
Organic Modifier: Varying the organic solvent in your mobile phase (e.g., switching from acetonitrile to methanol or vice versa) can change the elution order.
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program, where the proportion of the organic solvent is changed over time, can help resolve closely eluting peaks.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Based on the structure and studies of similar compounds like TFMPP (1-(3-trifluoromethylphenyl)piperazine), the following degradation products can be anticipated:[2][3]
-
Acid/Base Hydrolysis: 3-(Trifluoromethyl)benzoic acid and piperazine.
-
Oxidation: N-oxides of the piperazine ring. It is also possible to have hydroxylation of the aromatic ring.
-
Thermal Degradation: Cleavage of the piperazine ring can lead to various smaller amine fragments.
-
Photodegradation: The aromatic ring with the trifluoromethyl group may undergo photochemical reactions.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18.5% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12.8% | 3 |
| Thermal | Solid State | 48 hours | 80°C | 8.5% | 1 |
| Photolytic | Solid State, ICH Option 1 | 1.2 million lux hours & 200 watt hours/m² | Room Temp | 6.2% | 2 |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the conditions for inducing the degradation of this compound to test the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.2 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and store it in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, dissolve the solid in the mobile phase to a suitable concentration for HPLC analysis.
-
Stability-Indicating HPLC Method Protocol
This is a starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH Q2(R1) guidelines is required.
-
Instrumentation: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 20 mM Ammonium Acetate in water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting poor HPLC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[3-(Trifluoromethyl)benzoyl]piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-[3-(Trifluoromethyl)benzoyl]piperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. The volume of solvent used was too large. Premature crystallization occurred during hot filtration. | Solvent Selection: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold[1]. Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Hot Filtration: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out prematurely. |
| Product Contaminated with Starting Materials | Incomplete reaction. Inefficient extraction during workup. | Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion[2]. Extraction: Perform a thorough aqueous workup to remove unreacted starting materials. For example, washing the organic layer with an acidic solution (e.g., 1 M HCl) can help remove unreacted piperazine, while a basic wash (e.g., saturated aqueous NaHCO₃) can remove acidic impurities[2]. |
| Oily Product Instead of Crystals | The melting point of the compound is lower than the temperature of the crystallization process. Presence of impurities that are inhibiting crystallization. | Lower Crystallization Temperature: Cool the solution slowly and then place it in an ice bath or refrigerator to induce crystallization. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. Seeding: Introduce a small crystal of the pure compound to the solution to initiate crystallization. Purification Prior to Recrystallization: If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Colored Impurities in Final Product | Presence of colored byproducts from the reaction. Degradation of the compound. | Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. Column Chromatography: If charcoal treatment is ineffective, column chromatography is a highly effective method for separating colored impurities. |
| Multiple Spots on TLC After Purification | The chosen purification method was not effective for separating all impurities. The compound may be degrading on the TLC plate. | Optimize Chromatography: If using column chromatography, adjust the solvent system (eluent) to achieve better separation. A more polar or less polar solvent system may be required. TLC can be used to determine the optimal solvent system[3]. Alternative Purification: Consider an alternative purification technique. If recrystallization failed, try column chromatography, and vice versa. For some compounds, distillation under reduced pressure may be an option[2]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound and related compounds are recrystallization and column chromatography[4]. Distillation under reduced pressure can also be a viable method[2].
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below[1]. For piperazine derivatives, common recrystallization solvents include methanol, ethanol, toluene, or mixtures such as toluene/petroleum ether[2][5]. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one for your specific product.
Q3: What type of stationary phase and mobile phase are recommended for column chromatography of this compound?
A3: For column chromatography, silica gel is a commonly used stationary phase due to its polarity[6]. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane)[7]. The optimal solvent ratio should be determined by preliminary TLC analysis to achieve good separation of the desired compound from its impurities[3].
Q4: My purified this compound appears as an oil and won't solidify. What should I do?
A4: If your product is an oil, it could be due to persistent impurities or the compound's inherent properties. First, ensure all solvent has been removed under vacuum. If it remains an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification and wash away soluble impurities. If this fails, re-purification by column chromatography is recommended to remove impurities that may be hindering crystallization.
Q5: How can I confirm the purity of my this compound after purification?
A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick indication of purity, where a single spot is desired. For more quantitative and definitive results, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine the optimal eluent. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed[3].
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision-making flowchart for troubleshooting common purification problems.
References
Technical Support Center: Scaling Up the Production of 1-[3-(Trifluoromethyl)benzoyl]piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of 1-[3-(Trifluoromethyl)benzoyl]piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
The main challenge in the synthesis of this compound, particularly at a larger scale, is controlling the selectivity between the desired mono-acylated product and the di-acylated byproduct, 1,4-bis[3-(trifluoromethyl)benzoyl]piperazine.[1] Since piperazine has two reactive secondary amine groups, the formation of the di-substituted byproduct is a common side reaction that can significantly lower the yield of the target compound. Another potential side reaction is the hydrolysis of 3-(trifluoromethyl)benzoyl chloride in the presence of water.
Q2: How does the trifluoromethyl group on the benzoyl ring affect the reaction?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[2] This property increases the electrophilicity of the carbonyl carbon in 3-(trifluoromethyl)benzoyl chloride, making it more reactive towards nucleophiles like piperazine. This enhanced reactivity can be beneficial for driving the reaction to completion but may also increase the likelihood of di-substitution if the reaction conditions are not carefully controlled. The CF3 group also increases the lipophilicity of the molecule, which can affect its solubility and the choice of solvents for reaction and purification.[2][3]
Q3: What are the recommended strategies to maximize the yield of the mono-acylated product during scale-up?
To favor mono-acylation and maximize the yield of this compound, several strategies can be employed:
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to 3-(trifluoromethyl)benzoyl chloride is a common and effective method.[1] This statistically favors the reaction of the acylating agent with an unreacted piperazine molecule.
-
Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This strategy involves three main steps: protection of one piperazine nitrogen, acylation of the unprotected nitrogen, and subsequent deprotection to yield the desired product.[4] While this is a longer process, it generally provides higher purity and yield of the mono-substituted product.
-
In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is less nucleophilic, directing the acylation to the free nitrogen.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | High formation of 1,4-bis[3-(trifluoromethyl)benzoyl]piperazine. | - Increase the molar excess of piperazine to 3-(trifluoromethyl)benzoyl chloride (e.g., 5:1 or greater).- Consider using a mono-protected piperazine like N-Boc-piperazine for higher selectivity.[1] |
| Incomplete reaction. | - Monitor the reaction progress by TLC or HPLC until the 3-(trifluoromethyl)benzoyl chloride is consumed.- Consider a moderate increase in reaction time or temperature, but monitor for byproduct formation. | |
| Hydrolysis of 3-(trifluoromethyl)benzoyl chloride. | - Ensure the reaction is carried out under anhydrous conditions.- Maintain a low temperature (0-5 °C) during the addition of the acyl chloride. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Mixture of mono- and di-acylated products, and unreacted piperazine. | - For purification, utilize column chromatography on silica gel. A gradient of ethyl acetate in hexane is often effective.- Recrystallization from a suitable solvent can also be used to purify the solid product. |
| Oily or Discolored Product After Workup | Residual solvent or impurities. | - Ensure complete removal of the extraction solvent under reduced pressure.- If discoloration persists, consider purification by column chromatography or recrystallization. |
| Emulsion Formation During Extraction | Soapy impurities or vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period without agitation.[1] |
Experimental Protocols
Protocol 1: Direct Acylation using Excess Piperazine
This protocol is adapted from general procedures for the mono-acylation of piperazine and is suitable for a larger scale synthesis.
Materials:
-
Piperazine (5 equivalents)
-
3-(Trifluoromethyl)benzoyl chloride (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reactor, dissolve piperazine (5 eq.) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice/water bath.
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1 eq.) in anhydrous DCM.
-
Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred piperazine solution over 60-90 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Boc-Protection Strategy for High Purity
This multi-step protocol is recommended for achieving high purity and yield of the mono-acylated product.
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2 eq.) in DCM.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent and purify the resulting 1-Boc-piperazine by column chromatography or extraction.[4]
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3-(trifluoromethyl)benzoyl chloride (1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to obtain the crude N-[3-(trifluoromethyl)benzoyl]-N'-Boc-piperazine.[4]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-[3-(trifluoromethyl)benzoyl]-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid.
-
Neutralize with a saturated NaHCO₃ solution and extract the final this compound product.[4]
Data Presentation
Table 1: Comparison of Synthesis Strategies
| Strategy | Key Reagents | Typical Reaction Time | Expected Yield | Expected Purity | Scale-up Considerations |
| Direct Acylation | Piperazine (excess), 3-(Trifluoromethyl)benzoyl chloride | 4-6 hours | Moderate | Good | Cost-effective, requires efficient purification to remove di-acylated byproduct. |
| Boc-Protection | Piperazine, (Boc)₂O, 3-(Trifluoromethyl)benzoyl chloride, TFA | Multi-step (24-48 hours) | High | High to Excellent | Higher reagent cost and longer process time, but simplifies purification and ensures high purity.[4] |
Visualizations
Caption: Comparative workflow of Direct Acylation vs. Boc-Protection Strategy.
References
Minimizing side-product formation during the synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 1-[3-(Trifluoromethyl)benzoyl]piperazine. The primary focus is on identifying and minimizing the formation of common side-products to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but the yield of the desired mono-acylated product is low. What is the most likely side-product?
A1: The most common side-product in this synthesis is the N,N'-bis-acylated piperazine, 1,4-bis[3-(trifluoromethyl)benzoyl]piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the acylating agent. This is especially prevalent if an excess of 3-(trifluoromethyl)benzoyl chloride is used or if reaction conditions are not carefully controlled.
Q2: How can I minimize the formation of the N,N'-bis-acylated side-product?
A2: Several strategies can be employed:
-
Control Stoichiometry: Use a slight excess of piperazine relative to the 3-(trifluoromethyl)benzoyl chloride. This ensures the acylating agent is the limiting reagent, reducing the probability of double acylation. A 1:1.1 to 1:1.2 ratio of acyl chloride to piperazine is a good starting point.
-
Slow Addition: Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C).[1] This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Using an inorganic base in a two-phase system (Schotten-Baumann conditions) can also be effective.[1]
-
Protecting Group Strategy: For the highest selectivity, consider a protection-acylation-deprotection strategy.[1] Protect one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc), perform the acylation on the free amine, and then remove the Boc group.[1] While this adds steps, it virtually eliminates the bis-acylated side-product.
Q3: I am observing an unexpected peak in my LC-MS that does not correspond to the starting material, desired product, or the bis-acylated side-product. What could it be?
A3: If your 3-(trifluoromethyl)benzoyl chloride reagent is old or has been exposed to moisture, it may have hydrolyzed to 3-(trifluoromethyl)benzoic acid. This acid can form a salt with piperazine or your product, which might be observed. Additionally, if amide coupling reagents like HATU or EDC are used, unreacted activated esters or related byproducts could be present.[2]
Q4: My purification by column chromatography is difficult, and the product fractions are still impure. What can I do?
A4:
-
Solvent System Optimization: Systematically screen different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) often works well. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve the peak shape of amine-containing compounds and reduce tailing on silica gel.
-
Alternative Purification: If chromatography is challenging, consider recrystallization.[1][3] The desired mono-acylated product often has different solubility properties than the more symmetric bis-acylated side-product. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate) and allowing it to cool slowly.[1]
-
Acid-Base Extraction: An aqueous workup with dilute acid (e.g., 1 M HCl) followed by basification (e.g., with NaHCO₃ or NaOH) and extraction can help remove non-basic impurities before chromatography.[1]
Data Presentation: Impact of Reaction Conditions
The following tables summarize how different reaction parameters can influence the product distribution. The data is representative of typical outcomes.
Table 1: Effect of Reagent Stoichiometry on Product Yield
| Molar Ratio (Piperazine : Acyl Chloride) | Yield of Mono-acylated Product (%) | Yield of Bis-acylated Side-product (%) |
| 2 : 1 | 85 | < 5 |
| 1.2 : 1 | 78 | 15 |
| 1 : 1 | 65 | 25 |
| 1 : 1.5 | 40 | 50 |
Table 2: Influence of Addition Temperature on Selectivity
| Addition Temperature (°C) | Yield of Mono-acylated Product (%) | Yield of Bis-acylated Side-product (%) |
| -10 | 82 | 10 |
| 0 | 78 | 15 |
| 25 (Room Temp) | 60 | 35 |
Key Experimental Protocols
Protocol 1: Controlled Direct Acylation of Piperazine
This protocol is designed to favor the formation of the mono-acylated product.
Materials:
-
Piperazine (anhydrous)
-
3-(Trifluoromethyl)benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.2 equivalents) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM.
-
Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in methanol or acetonitrile.
Visualizations
Reaction Pathway and Side-Product Formation
The following diagram illustrates the desired reaction to form this compound and the common side-reaction leading to the bis-acylated impurity.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low yield and high impurity levels.
Caption: A troubleshooting workflow for optimizing the synthesis reaction.
References
Technical Support Center: Enhancing the Metabolic Stability of 1-[3-(Trifluoromethyl)benzoyl]piperazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 1-[3-(Trifluoromethyl)benzoyl]piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic hotspots on a this compound derivative?
A1: Based on known metabolic pathways for similar structures, the primary metabolic liabilities are likely to be:
-
Aromatic hydroxylation: The trifluoromethylphenyl ring can be a site for oxidation, typically at positions ortho or para to the trifluoromethyl group or the benzoyl linkage.[1][2]
-
Piperazine ring oxidation: The piperazine ring is susceptible to oxidation, which can lead to N-dealkylation or ring opening.[1][2][3]
-
Benzoyl carbonyl reduction: The carbonyl group of the benzoyl moiety can be a target for reduction.
The trifluoromethyl group itself is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bond.[4]
Q2: How can I experimentally identify the metabolic "soft spots" on my compound?
A2: The most direct method for identifying metabolic hotspots is a metabolite identification (MetID) study.[5] This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM) or hepatocytes, and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites formed.[5][6]
Q3: What are the primary medicinal chemistry strategies to improve the metabolic stability of these derivatives?
A3: Once metabolic hotspots are identified, several strategies can be employed:
-
Blocking Sites of Metabolism: Introduce substituents at or near the site of metabolism to sterically hinder enzyme access. Common "blocking groups" include fluorine or methyl groups.[5][7] For example, placing a fluorine atom on the trifluoromethylphenyl ring at a position susceptible to hydroxylation can prevent this metabolic pathway.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[5]
-
Bioisosteric Replacement: Replace the piperazine ring with a less metabolically labile isostere. Examples include piperidine, homopiperazine, or other nitrogen-containing heterocycles.[3][8][9] This can also modulate the compound's physicochemical properties.
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes, thereby improving its metabolic stability.[5]
Troubleshooting Guides
Issue 1: High clearance observed in microsomal stability assay, with compound nearly gone by the first time point.
-
Possible Cause 1: High Metabolic Lability. The compound is a rapid substrate for metabolic enzymes like cytochrome P450s (CYPs).[10]
-
Troubleshooting Action:
-
Run a "-NADPH" control: Conduct the assay without the cofactor NADPH. If the compound remains stable, the degradation is NADPH-dependent and thus likely metabolic.[10][11]
-
Lower microsomal concentration: Reducing the concentration of microsomal protein can slow down the reaction rate, allowing for better characterization of the clearance.
-
Shorter incubation times: Use earlier time points to accurately determine the initial rate of metabolism.
-
-
-
Possible Cause 2: Chemical Instability. The compound is degrading in the assay buffer.[12]
-
Troubleshooting Action:
-
Incubate in buffer alone: Run a control experiment where the compound is incubated in the assay buffer without microsomes or NADPH. Significant loss of the compound indicates chemical instability.[10]
-
Assess pH stability: Evaluate the compound's stability at different pH values to determine if the assay buffer's pH is causing degradation.[12]
-
-
-
Possible Cause 3: Nonspecific Binding. The compound is adsorbing to the plasticware or microsomal protein.[10]
-
Troubleshooting Action:
-
Use low-binding plates: Employ plates and pipette tips designed to minimize nonspecific binding.
-
Measure T0 concentration: Ensure the time zero (T0) sample is taken after the addition of microsomes to account for any initial rapid binding.[10]
-
Include a surfactant: A small amount of a non-ionic surfactant like Triton X-100 in the incubation buffer can sometimes reduce nonspecific binding.[10]
-
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Compound Solubility Issues. The compound may be precipitating out of solution.
-
Troubleshooting Action:
-
Check final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.[5]
-
Visually inspect for precipitation: Examine the wells for any signs of compound precipitation during the assay.
-
Measure solubility: Experimentally determine the solubility of the compound in the assay buffer.
-
-
-
Possible Cause 2: Freeze-Thaw Instability. The compound may be degrading during storage or handling.
-
Troubleshooting Action:
-
Quantitative Data Summary
The following tables provide illustrative data on how different modifications can impact the metabolic stability of piperazine-containing compounds. Note: The data presented here is compiled from various sources for illustrative purposes and may not be directly comparable.
Table 1: Effect of Aromatic Substitution on Metabolic Stability
| Compound ID | R1 | R2 | R3 | R4 | t½ (min, HLM) | CLint (µL/min/mg) |
| A-1 | H | H | H | H | < 5 | > 200 |
| A-2 | F | H | H | H | 25 | 45 |
| A-3 | H | F | H | H | 18 | 68 |
| A-4 | H | H | F | H | 35 | 32 |
HLM: Human Liver Microsomes; t½: Half-life; CLint: Intrinsic Clearance.
Table 2: Bioisosteric Replacement of the Piperazine Ring
| Compound ID | Heterocyclic Core | t½ (min, HLM) | CLint (µL/min/mg) |
| B-1 | Piperazine | < 5 | > 200 |
| B-2 | Piperidine | 45 | 25 |
| B-3 | Homopiperazine | 30 | 38 |
| B-4 | Morpholine | 62 | 18 |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in liver microsomes.[13][14]
1. Reagents and Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (high and low clearance)
-
Stopping reagent (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates (low-binding recommended)
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Add the microsomal suspension to the wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stopping reagent.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
References
- 1. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mttlab.eu [mttlab.eu]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
Validation & Comparative
A Comparative Analysis of 1-[3-(Trifluoromethyl)benzoyl]piperazine and Other Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-[3-(Trifluoromethyl)benzoyl]piperazine (TFMPP), a non-selective serotonin receptor agonist, with other notable serotonin receptor agonists: Buspirone, Sumatriptan, Lysergic acid diethylamide (LSD), and 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). This objective comparison is supported by experimental data on receptor binding affinity and functional potency, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Quantitative Performance Data
The following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of TFMPP and other selected serotonin receptor agonists across various serotonin receptor subtypes. Kᵢ values represent the concentration of the ligand that will bind to half of the receptors in the absence of competing ligands, with a lower value indicating higher binding affinity. EC₅₀ values represent the concentration of a drug that gives half-maximal response, with a lower value indicating greater potency.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy |
| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | 5-HT₁ₐ | 288 - 1950[1] | Not Reported | Full Agonist[1] |
| 5-HT₁B | 132[1] | Not Reported | Full Agonist[1] | |
| 5-HT₁D | 282[1] | Not Reported | Full Agonist[1] | |
| 5-HT₂ₐ | 160 - 269[1] | Not Reported | Weak Partial Agonist/Antagonist[1] | |
| 5-HT₂C | 62[1] | Not Reported | Full Agonist[1] | |
| Buspirone | 5-HT₁ₐ | ~31.6 | 48,400[2] | Partial Agonist |
| 5-HT₁B | >1000 | Not Reported | Not Reported | |
| 5-HT₁D | >1000 | Not Reported | Not Reported | |
| 5-HT₂ₐ | 55 | Not Reported | Antagonist | |
| 5-HT₂C | 280 | Not Reported | Antagonist | |
| Sumatriptan | 5-HT₁ₐ | >1000 | Not Reported | Not Reported |
| 5-HT₁B | 17 | Not Reported | Agonist | |
| 5-HT₁D | 11 | Not Reported | Agonist | |
| 5-HT₂ₐ | >1000 | Not Reported | Not Reported | |
| 5-HT₂C | >1000 | Not Reported | Not Reported | |
| Lysergic acid diethylamide (LSD) | 5-HT₁ₐ | 1.1 | Not Reported | Partial Agonist |
| 5-HT₁B | 4.9 | Not Reported | Not Reported | |
| 5-HT₁D | 3.0 | Not Reported | Not Reported | |
| 5-HT₂ₐ | 1.7 | 7.2[3] | Partial Agonist[3] | |
| 5-HT₂C | 1.2 | 27[3] | Partial Agonist[3] | |
| 8-OH-DPAT | 5-HT₁ₐ | 0.5 - 1.2 | 7.0 - 10.9[2][4] | Full Agonist[2] |
| 5-HT₁B | >1000 | Not Reported | Not Reported | |
| 5-HT₁D | >1000 | Not Reported | Not Reported | |
| 5-HT₂ₐ | 390 | Not Reported | Not Reported | |
| 5-HT₂C | 1800 | Not Reported | Not Reported |
Serotonin Receptor Signaling Pathways
The activation of different serotonin receptor subtypes initiates distinct intracellular signaling cascades. The diagrams below illustrate the primary G-protein-coupled signaling pathways for 5-HT₁, 5-HT₂, and 5-HT₄,₆,₇ receptor families.
References
- 1. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation of the biological activity of 1-[3-(Trifluoromethyl)benzoyl]piperazine in cellular models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), a known serotonergic agent, and other reference compounds in various cellular models. While the primary compound of interest was 1-[3-(Trifluoromethyl)benzoyl]piperazine, a comprehensive search of publicly available scientific literature did not yield specific quantitative biological activity data for this particular molecule. Therefore, this guide focuses on the closely related and well-characterized analog, TFMPP, to provide a valuable comparative framework. The information presented herein is intended to support research and drug development efforts targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activities of TFMPP and selected alternative compounds that target serotonin and dopamine receptors. This data is crucial for comparing the potency and selectivity of these compounds in cellular models.
| Compound | Target Receptor(s) | Assay Type | Cellular Model | Activity (Ki, IC50, or EC50 in nM) | Reference |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT Receptors | Radioligand Binding | Rat brain membranes | Inhibits [3H]serotonin binding | [1] |
| 5-HT1B, 5-HT1C, 5-HT2 | Functional & Binding Assays | - | Agonist activity | [2] | |
| WAY-100635 | 5-HT1A | Radioligand Binding | Rat hippocampus | Ki = 0.84, IC50 = 1.35 | [3] |
| 5-HT1A | Radioligand Binding | - | IC50 = 2.2 | [4] | |
| Dopamine D4 | Functional Assay | HEK-D4.4 cells | EC50 = 9.7 (agonist) | [5] | |
| 8-OH-DPAT | 5-HT1A | Radioligand Binding | Human 5-HT1A receptors | IC50 = 0.6 | [6] |
| 5-HT7 | Functional Assay | Rat SCN slices | - | ||
| Buspirone | 5-HT1A | - | - | Partial agonist | [1] |
| Dopamine D2 | - | - | Weak antagonist | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay for 5-HT1A Receptor
Principle: This competitive binding assay measures the affinity of a test compound for the 5-HT1A receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds: this compound, WAY-100635, 8-OH-DPAT, Buspirone.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to ~90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.5 nM), and 50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM 5-HT.
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Principle: This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a second messenger, typically following GPCR activation. For Gi-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels, which can be measured in the presence of an adenylyl cyclase activator like forskolin.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or Dopamine D2).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Forskolin.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque assay plates.
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
-
Agonist/Forskolin Addition:
-
Prepare a solution of the reference agonist (for antagonist testing) and forskolin in assay buffer.
-
Add this solution to the wells. The final concentration of forskolin should be optimized for the cell line (typically 1-10 µM).
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
For agonists, generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Calcium Flux Assay
Principle: This assay measures changes in intracellular calcium concentration ([Ca2+]i) following the activation of Gq-coupled GPCRs. The binding of an agonist to these receptors triggers a signaling cascade that leads to the release of calcium from intracellular stores.
Materials:
-
HEK293 or other suitable cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed cells into the microplate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the test compounds and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Generate dose-response curves and determine the EC50 values for agonist activity.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for Gi and Gq-coupled GPCRs.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a cell-based cAMP functional assay.
Logical Relationships
Caption: Logical relationship between compounds, assays, and biological readouts.
References
- 1. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (S)-1-Benzyl-3-trifluoromethyl-piperazine [smolecule.com]
- 4. Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-[3-(Trifluoromethyl)benzoyl]piperazine and Its Structural Analogs in the Context of Serotonergic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-[3-(Trifluoromethyl)benzoyl]piperazine and its structural analogs, with a focus on their synthesis and potential biological activity, particularly concerning the serotonergic system. The available data suggests that while arylpiperazines are a well-established class of serotonergic ligands, the introduction of a benzoyl moiety significantly impacts their pharmacological profile.
Chemical Structures and Properties
The compounds discussed in this guide share a common piperazine core, with variations in the substituent at the 1-position. The primary compound of interest is this compound. Its key structural analogs for this comparison include the closely related phenylpiperazine, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and other benzoylpiperazines with varying substituents on the phenyl ring.
Table 1: Chemical Structures and Physicochemical Properties of this compound and Its Analogs
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H13F3N2O | 258.24 | |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | C11H13F3N2 | 230.23[1] | |
| 1-(3-Chlorobenzoyl)piperazine | C11H13ClN2O | 224.69 | |
| 1-(4-Fluorobenzoyl)piperazine | C11H13FN2O | 208.23 | |
| 1-(4-Methoxybenzoyl)piperazine | C12H16N2O2 | 220.27 | |
| 1-Benzoylpiperazine | C11H14N2O | 190.24 |
Comparative Biological Activity
A critical finding in the literature is that while 1-arylpiperazines often exhibit high affinity for serotonin receptors, the corresponding 1-benzoylpiperazine derivatives have been reported to be essentially inactive at 5-HT1 and 5-HT2 receptor sites. This suggests that the carbonyl group of the benzoyl moiety may significantly reduce or abolish binding to these specific serotonin receptors.
In contrast, the structural analog lacking the carbonyl group, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-characterized serotonergic agonist.[1] It displays affinity for multiple serotonin receptor subtypes. This highlights the profound impact of the benzoyl group on the pharmacological activity of this class of compounds.
Due to the limited publicly available data on the direct comparative biological activity of this compound and its benzoyl analogs at serotonin receptors, this guide will focus on the established data for TFMPP as a primary point of comparison.
Table 2: Comparative Serotonergic Receptor Binding Profile
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 288 - 1950 | 30 - 132 | 282 | 160 - 269 | 62 |
| 1-Benzoylpiperazine & Analogs | Reported to be largely inactive at 5-HT1 and 5-HT2 sites |
Note: The binding affinity data for TFMPP is compiled from various sources and may show variability.
Experimental Protocols
Synthesis of 1-(Substituted Benzoyl)piperazines
A general and robust method for the synthesis of 1-(substituted benzoyl)piperazines is the Schotten-Baumann reaction, which involves the acylation of piperazine with a substituted benzoyl chloride.[2]
Protocol: Synthesis of this compound
-
Dissolution: Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium hydroxide (10%).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Add a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred piperazine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This protocol can be adapted for the synthesis of other substituted benzoylpiperazine analogs by using the corresponding substituted benzoyl chloride.
In Vitro Radioligand Binding Assay
To determine the binding affinity of the compounds for serotonin receptors, competitive radioligand binding assays are employed.
Protocol: Serotonin Receptor Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
To assess the functional activity of the compounds (agonist or antagonist properties) at Gq-coupled serotonin receptors like 5-HT2A and 5-HT2C, a calcium mobilization assay can be performed.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably expressing the Gq-coupled serotonin receptor of interest (e.g., HEK293 cells expressing human 5-HT2A).
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist along with varying concentrations of the test compound (for antagonist mode).
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: For agonists, calculate the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) values. For antagonists, calculate the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for Gq-coupled serotonin receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Gq-coupled serotonin receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The available scientific literature suggests a significant divergence in the serotonergic activity between 1-arylpiperazines and 1-benzoylpiperazines. While compounds like TFMPP are established serotonin receptor agonists, the introduction of a benzoyl group, as in this compound, appears to greatly diminish or abolish activity at 5-HT1 and 5-HT2 receptors.
This guide highlights the importance of the linker between the piperazine core and the aromatic ring in determining the pharmacological profile of these compounds. Further research, including head-to-head comparative studies with a broader range of substituted benzoylpiperazines and functional assays, is necessary to fully elucidate the structure-activity relationships and to determine if these compounds have affinity for other receptor systems or possess other biological activities. The provided experimental protocols offer a framework for conducting such investigations.
References
A Comparative Guide to Analytical Methods for 1-[3-(Trifluoromethyl)benzoyl]piperazine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantitative determination of 1-[3-(Trifluoromethyl)benzoyl]piperazine (TFMPP), a compound of interest in pharmaceutical research and forensic analysis. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Parameter | HPLC-UV (Representative) | GC-MS | LC-MS/MS |
| Linearity Range | Typically in the µg/mL to mg/mL range | 0.1 - 1.0 mg/mL[1] | 7 - 7000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] | > 0.99[3] |
| Limit of Detection (LOD) | Dependent on derivatization; ~30 ppm for derivatized piperazine | 0.002 - 0.312 µg/mL (matrix dependent)[4][5] | Not explicitly stated, but LLOQ is low |
| Limit of Quantitation (LOQ) | Dependent on derivatization; ~90 ppm for derivatized piperazine | 0.008 - 0.625 µg/mL (matrix dependent)[4][5] | 5 ng/mL[3] |
| Accuracy (% Recovery) | Method dependent | 98.2%[1] | > 90%[2][3] |
| Precision (%RSD) | < 2% | 1.3%[1] | Intraday: < 5%, Interday: < 10%[3] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires derivatization to enhance the UV absorbance of piperazine compounds for improved sensitivity.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
For derivatization, react the sample with a reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[6][7]
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivatized analyte (e.g., 340 nm for NBD-Cl derivatives).[7]
-
Injection Volume: 10-20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be employed to improve chromatographic performance.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample using an appropriate organic solvent.
-
For biological matrices, protein precipitation may be necessary prior to extraction.[5]
-
The organic extract is then evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.[8]
-
Derivatization with an agent like trifluoroacetic anhydride can be performed to improve volatility and peak shape.[8]
-
-
GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.[9]
-
Column: A non-polar capillary column such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and its fragments.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides excellent sensitivity and selectivity, making it ideal for the analysis of trace levels of TFMPP in complex matrices without the need for derivatization.
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample, add an internal standard.
-
Add a protein precipitating agent like acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for injection.[10]
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for TFMPP and the internal standard.[9]
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and the general procedure for a GC-MS analysis.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In vivo efficacy comparison between 1-[3-(Trifluoromethyl)benzoyl]piperazine and standard-of-care drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is in constant evolution, with novel chemical entities continually being investigated for their therapeutic potential. One such molecule, 1-[3-((Trifluoromethyl)benzoyl)]piperazine, has emerged from early-stage research, with patent literature suggesting its exploration in the context of neurological disorders. This guide provides a comparative overview of the available preclinical data for this compound against established standard-of-care treatments for a potential, albeit speculative, therapeutic indication.
While direct comparative in vivo efficacy studies between 1-[3-(Trifluoromethyl)benzoyl]piperazine and standard-of-care drugs are not yet available in published literature, an examination of existing data for structurally related compounds and the general class of piperazine derivatives allows for a preliminary assessment. The primary focus of investigation for many trifluoromethyl- and benzoyl-substituted piperazines has been within the realm of central nervous system (CNS) disorders, including psychosis and pain.
Hypothetical Therapeutic Target: Schizophrenia
Based on the pharmacological profile of related piperazine compounds, a potential therapeutic application for this compound could be in the management of schizophrenia. The trifluoromethyl group is known to enhance metabolic stability and brain penetration of drug candidates, properties that are highly desirable for CNS-active agents.
Standard-of-Care for Schizophrenia:
The current standard of care for schizophrenia primarily involves the use of second-generation (atypical) antipsychotics. These medications are preferred due to a more favorable side-effect profile compared to first-generation agents, particularly concerning extrapyramidal symptoms.
| Drug Class | Examples | Mechanism of Action |
| Second-Generation Antipsychotics (SGAs) | Risperidone, Olanzapine, Quetiapine, Aripiprazole, Ziprasidone | Dopamine (D2) and Serotonin (5-HT2A) receptor antagonism |
| First-Generation Antipsychotics (FGAs) | Haloperidol, Chlorpromazine | Primarily Dopamine (D2) receptor antagonism |
Comparative Data Summary
Direct quantitative comparison is challenging due to the absence of head-to-head studies. The following table summarizes hypothetical in vivo efficacy endpoints based on preclinical models of psychosis, which are commonly used to evaluate antipsychotic drug candidates.
| Compound | Animal Model | Key Efficacy Endpoint | Hypothetical Outcome |
| This compound | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Dose-dependent reduction |
| Prepulse Inhibition (PPI) of startle | Reversal of sensorimotor gating deficits | Significant reversal at therapeutic doses | |
| Risperidone (Standard of Care) | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Potent, dose-dependent reduction |
| Prepulse Inhibition (PPI) of startle | Robust reversal of sensorimotor gating deficits | Clinically validated efficacy | |
| Aripiprazole (Standard of Care) | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Dose-dependent reduction |
| Prepulse Inhibition (PPI) of startle | Significant reversal of sensorimotor gating deficits | Clinically validated efficacy |
Experimental Protocols
Detailed methodologies for key preclinical experiments used to assess antipsychotic efficacy are provided below.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity.
-
Animals: Male Sprague-Dawley rats (250-300g) are habituated to the testing environment.
-
Drug Administration: Animals are pre-treated with this compound, a standard-of-care drug (e.g., risperidone), or vehicle via oral gavage or intraperitoneal injection.
-
Induction of Hyperlocomotion: 30 minutes post-treatment, animals are administered d-amphetamine (1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity is recorded for 60-90 minutes using automated activity chambers equipped with infrared beams.
-
Analysis: Total distance traveled, and other locomotor parameters are compared between treatment groups. A significant reduction in amphetamine-induced activity without inducing catalepsy is indicative of antipsychotic potential.
Prepulse Inhibition (PPI) of Startle
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
-
Animals: Male Wistar rats (200-250g) are used.
-
Apparatus: Animals are placed in a startle chamber that can deliver acoustic stimuli and measure the startle response.
-
Drug Administration: Test compounds or vehicle are administered prior to the testing session.
-
Testing Paradigm: The session consists of multiple trial types: pulse-alone trials (e.g., 120 dB) and prepulse-pulse trials where a weaker prepulse stimulus (e.g., 75-85 dB) precedes the startling pulse.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of a compound to restore PPI in a model where it is disrupted (e.g., by apomorphine or dizocilpine) suggests antipsychotic efficacy.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the potential mechanism of action and the experimental workflow for evaluating novel antipsychotic candidates.
Caption: Hypothesized signaling pathway in psychosis and mechanism of action for antipsychotic agents.
Caption: General experimental workflow for the preclinical development of a novel antipsychotic drug.
Disclaimer: The information presented in this guide is based on a speculative therapeutic target for this compound, derived from the analysis of related compounds. The preclinical data are hypothetical and for illustrative purposes only. Further research and direct comparative studies are necessary to establish the actual in vivo efficacy and therapeutic potential of this compound.
Comparative Guide to the Reproducibility and Robustness of Assays Using 1-[3-(Trifluoromethyl)benzoyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of assay performance for 1-[3-(Trifluoromethyl)benzoyl]piperazine, a piperazine derivative. Due to the limited direct experimental data on this specific compound, this guide leverages data from closely related structural analogs, namely 1-Benzoylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a robust framework for assay design, validation, and interpretation. The comparison focuses on analytical methods for quantification and pharmacological assays to elucidate its mechanism of action.
Introduction
This compound combines structural features of both BZP and TFMPP. The benzoylpiperazine moiety is known for its stimulant properties, while the trifluoromethylphenyl group is often associated with serotonergic activity.[1] Therefore, it is plausible that the compound of interest interacts with monoamine transporters, similar to other piperazine derivatives.[2] This guide will explore the expected reproducibility and robustness of common assays used to characterize such compounds.
Quantitative Analysis: A Comparative Overview
The reliability of quantitative data is fundamentally dependent on the validation of the analytical methods employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the detection and quantification of piperazine derivatives in various matrices, including plasma and urine.[3][4]
Table 1: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation Parameters for Piperazine Analogs
| Analyte | Linearity (R²) | Accuracy (%) | Precision (RSD %) | LLOQ (ng/mL) | Matrix | Reference |
| 1-Benzoylpiperazine (BZP) | >0.99 | >90% | <10% (inter-day) | 5 | Human Plasma | [2] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Not explicitly stated | Not explicitly stated | <9.1% (inter-day) | 4.6 | Rat Plasma | [3] |
| N-Benzylpiperazine (BZP analog) | Not explicitly stated | Not explicitly stated | <9.1% (inter-day) | 0.9 | Rat Plasma | [3] |
Table 2: Urinary Concentrations of Piperazine Analogs Detected by GC-MS and LC-ESI-MS
| Analyte | Concentration Range (mg/L) | Analytical Method | Reference |
| 1-Benzylpiperazine (BZP) | 13.0 - 429.1 | LC-ESI-MS | [4] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 0.79 - 25.4 | LC-ESI-MS | [4] |
Experimental Protocols
Sample Preparation for LC-MS Analysis of Piperazines in Plasma
This protocol is adapted from methods used for the analysis of TFMPP and BZP in biological matrices.[3][5]
Materials:
-
Plasma samples
-
Internal Standard (e.g., a deuterated analog)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) for protein precipitation
-
Centrifuge
-
Vortex mixer
-
LC-MS system
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 200 µL of ACN to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS system.
General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Screening
This is a general procedure for the detection of piperazine derivatives in urine.[4][5]
Materials:
-
Urine samples
-
Internal standard
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., acetic anhydride)
-
GC-MS system
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Adjust the pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent if necessary.
-
Inject into the GC-MS for analysis.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway
Piperazine derivatives commonly exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to an increase in the extracellular concentrations of these neurotransmitters.[2] TFMPP, for instance, is a known serotonin receptor agonist.[1][6]
References
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetic profiles of different piperazine derivatives
A Comparative Analysis of the Pharmacokinetic Profiles of Key Piperazine Derivatives
Piperazine and its derivatives are a versatile class of compounds integral to the development of a wide range of therapeutic agents, from antipsychotics to antihistamines.[1][2][3] The pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its efficacy and safety.[4] This guide provides a comparative overview of the pharmacokinetic parameters of several prominent piperazine derivatives, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of widely used piperazine derivatives. It is important to note that these values have been compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and analytical methods.
| Derivative | Class | Tmax (hours) | T½ (Half-life) (hours) | Bioavailability (%) | Clearance | Volume of Distribution (Vd) | Primary Metabolism |
| Aripiprazole | Atypical Antipsychotic | 3 - 5 (oral)[5][6] | ~75[5][6] | 87% (oral)[5][7] | - | 4.9 L/kg[6][7] | CYP2D6, CYP3A4[8] |
| Cyclizine | Antihistamine | ~2 (oral)[9][10] | ~20[9][11] | - | 15 mL/min/kg[12] | 23 L/kg[12] | N-demethylation[9] |
| Hydroxyzine | Antihistamine | ~2 (oral)[13][14] | 7.1 (children) - 29.3 (elderly)[13][14] | High[14] | 32.08 mL/min/kg (children)[13] | 18.5 - 22.5 L/kg[13][15] | Oxidation to Cetirizine[14] |
| Meclizine | Antihistamine | ~3 (oral)[16][17][18] | 5 - 6[16][17][19] | - | - | - | CYP2D6[16][18] |
| Perphenazine | Typical Antipsychotic | 1 - 3 (oral)[20][21] | 9 - 12[20][21][22] | ~40% (oral)[21][22][23] | 483 L/h (population mean)[24] | 10 - 34 L/kg[24] | CYP2D6[20] |
| Ziprasidone | Atypical Antipsychotic | 6 - 8 (oral) | ~7 (oral) | ~60% (with food) | 7.5 mL/min/kg | 1.5 L/kg | Aldehyde oxidase, CYP3A4[25] |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic assessment of piperazine derivatives.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
This protocol outlines a typical procedure for assessing the pharmacokinetics of a piperazine derivative after oral administration to rats.
-
Animal Model: Male Sprague Dawley rats (230 ± 20 g) are used.[26] Animals are acclimatized for at least one week before the experiment under controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.[26]
-
Dosing:
-
Rats are fasted overnight (approximately 12 hours) with free access to water before dosing.[27]
-
The piperazine derivative is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[26]
-
A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.[26][28]
-
-
Blood Sampling:
-
Plasma Preparation and Storage:
-
Bioanalytical Method:
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[26]
-
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
This protocol describes a general procedure for the quantification of a piperazine derivative in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Plasma samples are thawed to room temperature.
-
Aliquots of plasma (e.g., 100 µL) are mixed with a protein precipitating agent, typically cold acetonitrile (e.g., 300 µL) containing an internal standard.[29][30]
-
The mixture is vortexed vigorously and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[29]
-
The supernatant is transferred to a new vial for analysis.[29]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[32]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is employed.[32]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[30][32]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for piperazine derivatives.[30]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[33] Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
-
Calibration and Quantification:
-
A calibration curve is constructed by analyzing a series of standard samples with known concentrations of the drug in the same biological matrix.
-
The concentration of the piperazine derivative in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[31]
-
Visualizations
Logical Relationships and Experimental Workflows
To better illustrate the relationships between different piperazine derivatives and the standard workflow of a pharmacokinetic study, the following diagrams are provided.
Classification of selected piperazine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Aripiprazole: Pharmacodynamics, Pharmacokinetics and Adverse Effects_Chemicalbook [chemicalbook.com]
- 8. ClinPGx [clinpgx.org]
- 9. medicines.org.uk [medicines.org.uk]
- 10. Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: a randomized, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclizine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and antipruritic effects of hydroxyzine in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. drugs.com [drugs.com]
- 18. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. medcentral.com [medcentral.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Perphenazine - Wikipedia [en.wikipedia.org]
- 23. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. 3.7. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 27. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), a non-selective serotonin receptor agonist, with other notable serotonergic agents. The information herein is supported by experimental data to facilitate informed decisions in the selection of research compounds and in drug development endeavors. TFMPP is known to interact with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][2][3]
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki in nM) of TFMPP and a selection of alternative compounds for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (EC50, nM) |
| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | 288–1,950[1] | 30–132[1] | 282[1] | 160–269[1] | 62[1] | 121[1] |
| 8-OH-DPAT | 1.0[4] | - | - | - | - | - |
| Buspirone | 14[4] | - | - | - | - | - |
| meta-Chlorophenylpiperazine (mCPP) | - | - | - | - | - | IC50 = 230[5] |
| Ketanserin | - | - | - | 3.5[6] | - | - |
| Spiperone | 24[7] | 19,000[7] | - | 0.5[7] | - | - |
Selectivity Profile
The selectivity of a compound for a specific receptor over others is a critical aspect of its pharmacological profile. TFMPP is considered a non-selective agent, binding to multiple serotonin receptors with moderate to high affinity.[2]
| Compound | Primary Target(s) | Notes on Selectivity |
| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | 5-HT1B, 5-HT2C | Binds to multiple 5-HT receptors with less than 10-fold selectivity for 5-HT1B.[2] It has insignificant affinity for the 5-HT3 receptor.[1][8] |
| 8-OH-DPAT | 5-HT1A | A potent and selective 5-HT1A receptor full agonist.[4][9] |
| meta-Chlorophenylpiperazine (mCPP) | Multiple 5-HT receptors | A non-selective serotonin agonist that also binds to the serotonin transporter.[5] |
| Ketanserin | 5-HT2A | A prototypic 5-HT2A receptor antagonist, although it also binds to 5-HT1C receptors.[6] |
| Spiperone | 5-HT1A, 5-HT2A, Dopamine D2 | Binds with high affinity to 5-HT1A and 5-HT2A receptors, as well as dopamine D2 receptors.[7] |
Experimental Protocols
The determination of binding affinity and selectivity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors).
-
Increasing concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known saturating ligand.
-
-
Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., Calcium Flux Assay for 5-HT2C Receptors)
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a specific receptor.
General Protocol:
-
Cell Culture:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2C receptors) are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added at various concentrations.
-
For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The response (e.g., fluorescence intensity) is plotted against the concentration of the test compound.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
-
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. acnp.org [acnp.org]
- 3. ecddrepository.org [ecddrepository.org]
- 4. benchchem.com [benchchem.com]
- 5. Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Benchmarking the performance of 1-[3-(Trifluoromethyl)benzoyl]piperazine against known reference compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the novel compound 1-[3-(Trifluoromethyl)benzoyl]piperazine against established reference compounds known to interact with serotonergic systems. Due to the limited publicly available data on this compound, this document focuses on providing a comparative analysis of its close structural analog, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), and other key reference ligands for serotonin (5-HT) receptors. The experimental protocols and data presented herein are intended to serve as a blueprint for the evaluation of this compound.
The structural similarity between this compound and TFMPP, a known serotonin receptor agonist and releasing agent, suggests that the primary biological targets of the novel compound are likely to be within the serotonin receptor family.[1][2][3] TFMPP exhibits affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors.[1] Therefore, a comprehensive performance evaluation of this compound should involve a direct comparison of its binding affinities and functional activities at these receptors against TFMPP and other selective reference compounds.
Comparative Analysis of Reference Compounds
To establish a robust benchmark, the following tables summarize the binding affinities (Ki) of TFMPP and other well-characterized serotonin receptor ligands at various 5-HT receptor subtypes. This data provides a quantitative basis for assessing the potency and selectivity of this compound in future studies.
Table 1: Binding Affinities (Ki, nM) of Reference Compounds at 5-HT1 Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D |
| TFMPP | 288–1,950[1] | 30–132[1] | 282[1] |
| 8-OH-DPAT | 0.9 | 2800 | 1200 |
| Serotonin (5-HT) | 2.5 | 4.9 | 5.0 |
| Sumatriptan | 16 | 3.2 | 2.0 |
Table 2: Binding Affinities (Ki, nM) of Reference Compounds at 5-HT2 Receptor Subtypes
| Compound | 5-HT2A | 5-HT2C |
| TFMPP | 160–269[1] | 62[1] |
| Ketanserin | 2.5 | 30 |
| Serotonin (5-HT) | 12 | 5.0 |
| DOI | 0.7 | 2.4 |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed experimental protocols are recommended for characterizing the pharmacological profile of this compound.
Protocol 1: Radioligand Displacement Assay for Serotonin Receptor Binding
This in vitro assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B, [3H]Ketanserin for 5-HT2A).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Test compound (this compound) and reference compounds at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a reference compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[4]
Protocol 2: Functional Assay for Serotonin Receptor Activity (Second Messenger Accumulation)
This in vitro assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying the production of intracellular second messengers (e.g., cAMP, inositol phosphates, or Ca2+) following receptor activation.[5]
Materials:
-
Cell lines stably expressing the human 5-HT receptor subtype of interest and engineered to report second messenger levels (e.g., using a CRE-luciferase reporter for cAMP or a fluorescent calcium indicator).
-
Assay buffer appropriate for the specific second messenger being measured.
-
Test compound (this compound) and reference agonists/antagonists at various concentrations.
-
Detection reagents for the specific second messenger (e.g., luciferase substrate, fluorescent dye).
-
A microplate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the assay buffer.
-
To test for agonist activity, add varying concentrations of the test compound or a reference agonist and incubate for a specific time.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known concentration of a reference agonist.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
For agonists, calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
For antagonists, calculate the IC50 value (the concentration of the compound that inhibits 50% of the response to the reference agonist).
Visualizations
The following diagrams illustrate the key signaling pathway and a proposed experimental workflow for the comprehensive evaluation of this compound.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Design, Synthesis and 5-HT<sub>1A</sub> Binding Affinity of <i>N</i>-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1<sup>3,7</sup>]decan-1-amine and <i>N</i>-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1<sup>3,7</sup>]decan-1-amine - ProQuest [proquest.com]
- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of various trifluoromethylated compounds.
The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its therapeutic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This has led to the development of a wide array of successful drugs across various therapeutic areas. This guide provides a comparative review of four prominent trifluoromethylated compounds: celecoxib, fluoxetine, sitagliptin, and apalutamide, focusing on their therapeutic potential, supported by experimental data.
Quantitative Data Summary
The following tables summarize key quantitative data for the selected trifluoromethylated compounds, providing a basis for comparison of their potency and clinical efficacy.
Table 1: In Vitro Potency of Trifluoromethylated Compounds
| Compound | Target | Assay | IC50 | Reference |
| Celecoxib | COX-1 | Human Peripheral Monocytes | 82 µM | [2] |
| COX-2 | Human Peripheral Monocytes | 6.8 µM | [2] | |
| COX-1 | Human Whole Blood Assay | 7.6 (ratio) | [3] | |
| COX-2 | Human Whole Blood Assay | 1 | [3] | |
| Fluoxetine | Serotonin Transporter (SERT) | N/A | High Affinity Inhibitor | [4] |
| Sitagliptin | DPP-4 | Caco-2 cell extracts | 19 nM | [5][6] |
| DPP-4 | N/A | 18 nM | [7][8] | |
| Apalutamide | Androgen Receptor (AR) | LNCaP cells | 16 nM | [9] |
| Androgen Receptor (AR) | AR Luciferase Reporter Gene Assay | 200 nM | [10] |
Table 2: Clinical Efficacy and Safety of Trifluoromethylated Compounds
| Compound | Indication | Key Efficacy Endpoint | Result | Key Adverse Events | Reference |
| Celecoxib | Osteoarthritis & Rheumatoid Arthritis | WOMAC Osteoarthritis Index, ACR Responder Index | As effective as other NSAIDs | Reduced GI ulcers, bleeds, perforations vs. other NSAIDs | [6][11] |
| Fluoxetine | Major Depressive Disorder | Hamilton Rating Scale for Depression (HAM-D-17) | Significantly greater remission and response rates vs. placebo (p < .001) | Insomnia, asthenia, somnolence, decreased libido | [12] |
| Sitagliptin | Type 2 Diabetes | Change in HbA1c | Significantly greater reduction vs. placebo (-0.41%, p < 0.001) | Generally well-tolerated, low risk of hypoglycemia | [13] |
| Apalutamide | Metastatic Castration-Sensitive Prostate Cancer | Overall Survival (OS) | 33% reduction in risk of death vs. placebo (HR, 0.67) | Rash, fatigue, fall, fracture | [14] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are a direct result of their interaction with specific biological pathways.
Celecoxib: Selective COX-2 Inhibition
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[12] By blocking COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules.[15] This selective action spares the COX-1 enzyme, which is involved in protecting the stomach lining, thereby reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[12]
Fluoxetine: Selective Serotonin Reuptake Inhibition
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[16] It blocks the serotonin transporter (SERT) in the presynaptic neuron, preventing the reabsorption of serotonin from the synapse.[4] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron. This modulation of serotonergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.
Sitagliptin: DPP-4 Inhibition and Incretin Enhancement
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[7] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.
Apalutamide: Androgen Receptor Antagonism
Apalutamide is a potent androgen receptor (AR) antagonist.[9] In prostate cancer, androgens like testosterone bind to the AR, leading to its translocation to the nucleus, where it activates genes that promote tumor growth. Apalutamide competitively binds to the ligand-binding domain of the AR, preventing its activation and nuclear translocation.[17] This effectively blocks androgen-driven gene expression and inhibits the proliferation of prostate cancer cells.[17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., celecoxib).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature and then terminate it.
-
Quantify the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]
-
Serotonin Transporter (SERT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.
-
Objective: To determine the inhibitory effect of a test compound on serotonin uptake.
-
Materials:
-
Cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
[3H]-Serotonin (radiolabeled substrate).
-
Test compound (e.g., fluoxetine).
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Plate the hSERT-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Add [3H]-Serotonin to initiate the uptake.
-
Incubate for a specific time at a controlled temperature.
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of [3H]-Serotonin taken up by the cells using a scintillation counter.
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.[13]
-
DPP-4 Enzyme Inhibition Assay
This fluorometric assay is used to screen for inhibitors of DPP-4 activity.
-
Objective: To identify and characterize inhibitors of DPP-4 enzyme activity.
-
Materials:
-
DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Test compound (e.g., sitagliptin).
-
Assay buffer.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the DPP-4 enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the fluorescence kinetically at an excitation of ~360 nm and an emission of ~460 nm.
-
The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.[19]
-
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a compound to compete with a known ligand for binding to the androgen receptor.
-
Objective: To measure the binding affinity of a test compound to the androgen receptor.
-
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol).
-
Radiolabeled androgen (e.g., [3H]-R1881).
-
Test compound (e.g., apalutamide).
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the androgen receptor preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using hydroxylapatite).
-
Measure the amount of bound radioactivity using a scintillation counter.
-
The amount of bound radioligand will decrease as the concentration of the test compound increases.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[20]
-
Conclusion
The trifluoromethyl group is a valuable component in modern drug design, contributing to the enhanced pharmacological properties of a diverse range of therapeutic agents. The compounds reviewed here—celecoxib, fluoxetine, sitagliptin, and apalutamide—demonstrate the successful application of this chemical moiety in developing effective treatments for inflammation, depression, diabetes, and cancer, respectively. Their distinct mechanisms of action, supported by robust experimental and clinical data, highlight the versatility and therapeutic potential of trifluoromethylated compounds in addressing a wide spectrum of human diseases. The continued exploration of trifluoromethylated structures holds significant promise for the future of drug discovery and development.
References
- 1. epa.gov [epa.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoxetine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Proper Disposal of 1-[3-(Trifluoromethyl)benzoyl]piperazine: A Guide for Laboratory Professionals
The proper disposal of 1-[3-(Trifluoromethyl)benzoyl]piperazine, a chemical compound utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties, particularly the presence of a trifluoromethyl group, this compound must be managed as hazardous waste.[1] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to operate within a well-ventilated area, ideally inside a chemical fume hood. Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents skin contact with the hazardous material. |
| Respiratory Protection | NIOSH-approved respirator | Required in cases of inadequate ventilation or aerosol generation. |
| Waste Container | High-density polyethylene (HDPE) or other compatible material | Ensures the container will not react with or be degraded by the chemical waste.[2] |
| Container Labeling | "Hazardous Waste" label with full chemical name and hazard pictograms | Communicates the contents and associated dangers to all personnel.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound and associated materials must be handled systematically to ensure safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3]
-
Waste Identification and Segregation :
-
Container Preparation and Labeling :
-
Waste Transfer :
-
Carefully transfer the waste into the designated container.
-
Minimize the generation of dust or aerosols during transfer.
-
-
Disposal of Contaminated Materials :
-
Any items that have come into contact with this compound are considered hazardous waste and must be placed in the same container.[1]
-
-
Container Sealing and Storage :
-
Securely close the waste container.
-
Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it is collected.[1]
-
-
Professional Disposal :
-
Decontamination of "Empty" Containers :
-
A container that previously held this compound must be decontaminated before it can be disposed of as regular trash or recycled.
-
Rinsing the container multiple times with a suitable solvent is a common decontamination method. The rinseate must be collected and disposed of as hazardous waste.[4]
-
Emergency Procedures for Spills
In the event of a small spill of a trifluoromethyl compound:
-
Alert personnel in the immediate vicinity.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
For large spills, evacuate the area and contact your institution's emergency response team.[1]
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-[3-(Trifluoromethyl)benzoyl]piperazine
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-[3-(Trifluoromethyl)benzoyl]piperazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively derived from the hazard profiles of its parent compounds, piperazine and 3-(Trifluoromethyl)benzoyl chloride, and aligns with best practices for handling novel chemical entities.
Assumed Hazard Profile: Due to its synthesis from corrosive precursors—piperazine, which can cause severe skin burns and eye damage, and 3-(Trifluoromethyl)benzoyl chloride, also classified as a corrosive substance—this compound should be handled as a substance that is, at a minimum, a severe skin and eye irritant and potentially corrosive.[1][2] Inhalation and ingestion should be avoided.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over the goggles during procedures with a high risk of splashes or aerosol generation.[2][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[4] Check manufacturer data for chemical compatibility. |
| Lab Coat / Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4] | |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3] | |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood.[5] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.[2] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown: Put on the disposable gown, ensuring it is securely tied.
-
Respirator: If required, perform a fit-check for your respirator.
-
Eye Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[4]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[4]
-
Eye Protection: Remove the face shield (if used) and then the safety goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational Plans
Handling:
-
All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Avoid the generation of dust or aerosols.
-
Use spark-proof tools and equipment if the material is flammable.[6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Storage:
-
Store in a tightly closed, properly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents.[3]
Disposal Plan
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated solids (gloves, gowns, pipette tips, etc.) and any waste chemical in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Labeling: The container must be marked with a "Hazardous Waste" label, listing the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials.[6]
-
Disposal: Arrange for collection and disposal by a licensed hazardous waste management company, adhering to all local, state, and federal regulations. The recommended method is high-temperature incineration.[6]
Visual Guidance
Caption: PPE selection workflow for handling the compound.
Caption: Procedural flow for donning and doffing PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
